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Foundational

Unlocking the Therapeutic Potential of 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Charting a Course into Unexplored Chemical Space The quest for novel therapeutic agents is a continuous journey into new chemical frontiers. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Charting a Course into Unexplored Chemical Space

The quest for novel therapeutic agents is a continuous journey into new chemical frontiers. The molecule at the heart of this guide, 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride, represents a largely unexplored scaffold. A comprehensive review of the scientific literature reveals a notable absence of direct studies on this specific compound and its derivatives, presenting a unique opportunity for innovation in drug discovery.

This technical guide is designed to serve as a roadmap for researchers and drug development professionals interested in investigating the therapeutic potential of this novel chemical entity. In the absence of direct experimental data, we will dissect the molecule into its core components—the 2-amino-1,3-propanediol backbone and the tetrahydropyran (oxane) moiety—to build a robust, scientifically-grounded hypothesis for its potential biological activities and a clear strategy for its exploration. By leveraging established principles of medicinal chemistry and proven drug discovery workflows, this document will provide the foundational knowledge and practical guidance necessary to embark on the synthesis, evaluation, and development of a new class of potential therapeutics.

Molecular Scaffolding Analysis: Deconstructing for Insight

The therapeutic promise of any new molecule is often encoded within its structure. By examining the constituent parts of 2-Amino-3-(oxan-2-yl)propan-1-ol, we can infer its likely physicochemical properties and potential biological interactions.

The 2-Amino-1,3-Propanediol Core: A Foundation of Biological Relevance

The 2-amino-1,3-propanediol unit, also known as serinol, is a fundamental building block in biochemistry. Its presence in a molecule can impart several favorable characteristics:

  • Biosynthesis Precursor: Serinol is a key intermediate in the biosynthesis of essential molecules like phospholipids, which are integral components of cell membranes, and certain neurotransmitters.[1] This inherent biological relevance suggests that derivatives may interact with a variety of cellular pathways.

  • Structural Analogy to Bioactive Molecules: The amino alcohol motif is present in numerous approved drugs and bioactive natural products. For instance, fingolimod (Gilenya®), an immunosuppressant used to treat multiple sclerosis, is a 2-amino-1,3-propanediol derivative. This precedent underscores the potential for this scaffold to yield potent and selective therapeutic agents.

  • Physicochemical Properties: The presence of both amino and hydroxyl groups provides opportunities for hydrogen bonding, which can enhance solubility and target engagement. These functional groups also serve as convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The Tetrahydropyran (Oxane) Moiety: A Tool for Pharmacokinetic and Pharmacodynamic Optimization

The tetrahydropyran (THP), or oxane, ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to fine-tune their properties:

  • Bioisosteric Replacement: The THP ring is often used as a bioisostere for a cyclohexane ring. The introduction of the oxygen atom can lead to improved physicochemical properties, such as increased polarity and aqueous solubility, without significantly increasing molecular weight.[2]

  • Modulation of Lipophilicity and Metabolic Stability: Compared to their carbocyclic counterparts, THP-containing compounds often exhibit lower lipophilicity. This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2] The ether linkage in the THP ring is generally more stable to metabolic degradation than many other functional groups, potentially increasing the half-life of a drug.

  • Hydrogen Bond Acceptor: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.[2]

Hypothesized Therapeutic Potential: A Data-Driven Rationale for Exploration

Based on the analysis of its structural components, derivatives of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride could plausibly exhibit a range of therapeutic activities. The following areas represent promising starting points for investigation:

Therapeutic AreaRationale
Oncology The 2-aminopropanediol scaffold is found in anticancer agents. Furthermore, tetrahydropyran derivatives have shown promise as antitumor agents by being incorporated into antibody-drug conjugates (ADCs) or by modifying their electrophilic reactivity.[3]
Anti-inflammatory Certain tetrahydropyridine derivatives, structurally similar to tetrahydropyrans, have demonstrated anti-inflammatory properties.[4][5] The 2-amino-1,3-propanediol backbone could be derivatized to mimic known anti-inflammatory pharmacophores.
Central Nervous System (CNS) Disorders The role of 2-amino-1,3-propanediol as a precursor to neurotransmitters suggests that its derivatives could modulate neuronal signaling pathways.[1] The ability of the THP moiety to improve ADME properties could be leveraged to enhance brain penetration.
Infectious Diseases Many heterocyclic compounds, including those with structures related to tetrahydropyran, exhibit antimicrobial activity.[4] A library of derivatives could be screened against a panel of bacterial and fungal pathogens.

Proposed Drug Discovery and Development Workflow

A systematic and rigorous workflow is essential for validating the therapeutic potential of this novel scaffold. The following sections outline a comprehensive, step-by-step approach.

Synthesis and Derivatization Strategies

The first critical step is the development of a robust and flexible synthetic route to the 2-Amino-3-(oxan-2-yl)propan-1-ol core and its derivatives. A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from commercially available starting materials.

A proposed synthetic workflow is outlined below. The key is a modular approach that allows for the introduction of diversity at multiple points, facilitating the creation of a focused library for SAR studies.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization for SAR Starting_Material_1 Oxane-2-carbaldehyde Step_1 Aldol Condensation Starting_Material_1->Step_1 Starting_Material_2 Protected Amino Acid Starting_Material_2->Step_1 Step_2 Reduction of Carbonyl Step_1->Step_2 Step_3 Deprotection Step_2->Step_3 Core_Scaffold 2-Amino-3-(oxan-2-yl)propan-1-ol Step_3->Core_Scaffold Derivatization_1 N-Acylation / N-Alkylation Core_Scaffold->Derivatization_1 Derivatization_2 O-Alkylation / O-Esterification Core_Scaffold->Derivatization_2 Compound_Library Library of Derivatives Derivatization_1->Compound_Library Derivatization_2->Compound_Library in_vitro_workflow cluster_screening In Vitro Screening Cascade cluster_data Data Analysis & Decision Making Primary_Screen Primary Screening (e.g., Cytotoxicity Assays) Secondary_Screen Secondary Screening (Target-based or Phenotypic Assays) Primary_Screen->Secondary_Screen Active Compounds Tertiary_Screen Tertiary Screening (e.g., Selectivity Profiling, Resistance Studies) Secondary_Screen->Tertiary_Screen Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Tertiary_Screen->SAR_Analysis Hit_to_Lead Hit-to-Lead Optimization SAR_Analysis->Hit_to_Lead

A tiered workflow for in vitro evaluation of new chemical entities.
Screening TierRecommended AssaysPurpose
Primary MTT, CellTiter-Glo®, or similar cytotoxicity assays against a panel of human cancer cell lines and a normal cell line (e.g., HEK293).To identify compounds with general cytotoxic or cytostatic activity and to assess their initial therapeutic window.
Secondary Kinase inhibition assays, receptor binding assays, anti-inflammatory cytokine release assays (e.g., ELISA for TNF-α, IL-6), antimicrobial minimum inhibitory concentration (MIC) assays.To investigate the specific biological activity of the primary hits in line with the hypothesized therapeutic areas.
Tertiary Broader kinase panel screening, off-target liability assays (e.g., hERG channel inhibition, CYP450 inhibition), drug-resistant cell line testing.To determine the selectivity of the lead compounds and to identify potential liabilities early in the discovery process.
In Vivo Preclinical Models: Assessing Efficacy and Safety in a Biological System

Promising lead compounds identified through in vitro screening must be evaluated in relevant animal models to assess their efficacy, safety, and pharmacokinetic properties. [6][7]

Therapeutic Area Recommended In Vivo Models Key Endpoints
Oncology Subcutaneous or orthotopic xenograft models using human cancer cell lines in immunocompromised mice. Tumor growth inhibition, survival analysis, biomarker modulation in tumor tissue.
Anti-inflammatory Lipopolysaccharide (LPS)-induced systemic inflammation model in mice; Collagen-induced arthritis model in rats. Measurement of pro-inflammatory cytokines in serum, reduction in paw swelling and clinical arthritis score.
CNS Disorders Forced swim test or tail suspension test for antidepressant activity in mice; Morris water maze for cognitive enhancement in rats. Reduction in immobility time, improvement in learning and memory.

| Infectious Diseases | Murine model of systemic bacterial infection (e.g., Staphylococcus aureus or Escherichia coli). | Increased survival, reduction in bacterial load in organs. |

Mechanism of Action (MoA) Elucidation: Understanding How a Molecule Works

Identifying the molecular target and the biological pathways modulated by a lead compound is crucial for its further development. [8][9]A multi-pronged approach is often necessary to fully elucidate the MoA.

moa_workflow cluster_approaches Mechanism of Action (MoA) Elucidation cluster_outcome Outcome Target_ID Target Identification (e.g., Proteomics, RNAi Screening) Target_Validation Target Validation (e.g., Genetic Knockdown, Overexpression) Target_ID->Target_Validation Putative Targets Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Transcriptomics) Target_Validation->Pathway_Analysis Validated Target MoA_Hypothesis Validated MoA Hypothesis Pathway_Analysis->MoA_Hypothesis

A workflow for elucidating the mechanism of action of a lead compound.

Conclusion and Future Directions

The 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride scaffold represents a compelling, yet underexplored, area of chemical space for therapeutic innovation. By leveraging the known biological and medicinal chemistry principles associated with its 2-amino-1,3-propanediol core and tetrahydropyran moiety, a rational and efficient drug discovery program can be initiated. The workflows and protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro and in vivo evaluation, and mechanism of action studies of novel derivatives. The successful execution of these studies holds the promise of identifying new lead compounds with the potential to address unmet medical needs across a range of diseases. Future research should focus on building a diverse chemical library around this scaffold and employing high-throughput screening methods to rapidly identify promising candidates for further preclinical development.

References

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride in Medicinal Chemistry

A Note to the Researcher: The specific molecule, 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride, is not extensively documented in current public-domain scientific literature. This guide, therefore, serves as a forward-lo...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The specific molecule, 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride, is not extensively documented in current public-domain scientific literature. This guide, therefore, serves as a forward-looking whitepaper, synthesizing established principles from structurally related compounds to project the potential synthesis, applications, and study of this novel chemical entity. It is designed to be a foundational resource for researchers embarking on the exploration of this and similar molecules.

Introduction: The Promise of Novel Amino Alcohols

Chiral amino alcohols are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Their bifunctional nature, possessing both an amine and a hydroxyl group, allows for a diverse range of interactions with biological targets. When these functional groups are positioned on a chiral scaffold, the specific stereochemistry often dictates the molecule's efficacy and safety profile.[1][2]

This guide focuses on the hydrochloride salt of 2-Amino-3-(oxan-2-yl)propan-1-ol, a molecule that combines the well-established 2-aminopropan-1-ol backbone with a tetrahydropyran (THP) moiety. The aminopropanol core is famously found in aryloxypropanolamine beta-blockers like propranolol, while the THP ring is increasingly utilized in modern drug design as a bioisostere of cyclohexane to modulate physicochemical properties such as lipophilicity and to introduce potential hydrogen bond accepting sites.[3][4] The strategic combination of these two pharmacophorically important fragments suggests a rich potential for novel biological activity.

This document will provide a comprehensive exploration of this molecule, from its logical synthetic pathways and potential medicinal chemistry applications to detailed experimental protocols for its study.

Synthesis and Stereochemistry: A Strategic Approach

The synthesis of 2-Amino-3-(oxan-2-yl)propan-1-ol presents an interesting challenge in controlling stereochemistry at two potential chiral centers. A plausible and efficient synthetic strategy would involve the stereoselective synthesis of a chiral epoxide intermediate, followed by a regioselective ring-opening.[5]

A proposed retrosynthetic analysis is outlined below:

Retrosynthesis Target 2-Amino-3-(oxan-2-yl)propan-1-ol Epoxide Chiral (oxan-2-yl)methyloxirane Target->Epoxide Amine Ring Opening Amine Ammonia or Azide Chlorohydrin 1-Chloro-3-(oxan-2-yl)propan-2-ol Epoxide->Chlorohydrin Base-mediated cyclization Aldehyde (Oxan-2-yl)acetaldehyde Chlorohydrin->Aldehyde Asymmetric Chlorination/Reduction Chloroiodomethane Chloroiodomethane

Caption: Retrosynthetic analysis of 2-Amino-3-(oxan-2-yl)propan-1-ol.

Proposed Synthetic Protocol

This protocol outlines a potential pathway for the synthesis of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride.

Step 1: Synthesis of (Oxan-2-yl)methyloxirane (Chiral Epoxide)

  • Starting Material: Commercially available (oxan-2-yl)methanol.

  • Oxidation: Swern or Dess-Martin oxidation of the primary alcohol to yield (oxan-2-yl)acetaldehyde.

  • Asymmetric Epoxidation: A Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor, or alternatively, a Corey-Chaykovsky reaction on the aldehyde followed by chiral resolution, could be employed to generate the chiral epoxide.[1]

Step 2: Regioselective Ring-Opening of the Epoxide

  • Nucleophilic Addition: The chiral epoxide is subjected to ring-opening with a nitrogen nucleophile. Using sodium azide followed by reduction (e.g., with triphenylphosphine or catalytic hydrogenation) is a common and effective method to introduce the amine group.[6] Alternatively, a direct aminolysis with ammonia can be performed under pressure.[5]

  • Solvent and Catalyst: The choice of solvent and catalyst (e.g., Lewis acids) can influence the regioselectivity of the ring-opening.[6] For a terminal epoxide, the attack is generally favored at the less hindered carbon.

Step 3: Purification and Salt Formation

  • Chromatography: The resulting amino alcohol can be purified using column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol) to precipitate the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Salt Formation Start (Oxan-2-yl)methanol Aldehyde (Oxan-2-yl)acetaldehyde Start->Aldehyde Oxidation Epoxide Chiral (oxan-2-yl)methyloxirane Aldehyde->Epoxide Asymmetric Epoxidation Azido_Alcohol 3-Azido-1-(oxan-2-yl)propan-2-ol Epoxide->Azido_Alcohol Ring Opening Azide Sodium Azide Amino_Alcohol 2-Amino-3-(oxan-2-yl)propan-1-ol Azido_Alcohol->Amino_Alcohol Reduction Final_Product 2-Amino-3-(oxan-2-yl)propan-1-ol HCl Amino_Alcohol->Final_Product Acid Treatment HCl HCl

Caption: Proposed synthetic workflow for the target compound.

Medicinal Chemistry Potential and Structure-Activity Relationships (SAR)

The unique combination of the aminopropanol core and the THP moiety opens up several avenues for medicinal chemistry exploration.

Potential Biological Targets
  • Sphingosine-1-Phosphate (S1P) Receptors: The 2-amino-propanol structure is related to the 2-aminopropane-1,3-diol scaffold found in S1P receptor modulators like fingolimod (FTY720).[7][8] These drugs are used in the treatment of autoimmune diseases like multiple sclerosis.[8][9] The lipophilic THP group could potentially interact with the hydrophobic pockets of S1P receptors.

  • β-Adrenergic Receptors: The aryloxypropanolamine backbone of beta-blockers is structurally similar to our target molecule, with the THP group replacing the aryl ether moiety.[4] While a direct beta-blocking activity might be low without the aromatic system, the aminopropanol core is a known pharmacophore for this target class.[10][11]

  • Antifungal Agents: Several L-amino alcohol derivatives have shown potent and broad-spectrum antifungal activity, often by inhibiting enzymes like CYP51.[2] The stereochemistry and the nature of the substituents are crucial for this activity.

Hypothesized Structure-Activity Relationships (SAR)

Based on known SAR for related compounds, we can hypothesize the following:

Molecular FragmentPotential Role in Biological Activity
Primary Amine Likely crucial for forming salt bridges or hydrogen bonds with the target protein. Protonation at physiological pH is expected.
Hydroxyl Group Can act as a hydrogen bond donor or acceptor. Its stereochemistry is often critical for activity.[2]
Propanol Backbone Provides the correct spatial arrangement of the amine and hydroxyl groups.
Oxan-2-yl (THP) Ring Influences lipophilicity and could engage in hydrophobic interactions or hydrogen bonding via the ring oxygen.[3] The stereochemistry at the point of attachment to the propanol backbone could be important.

Experimental Protocols for Characterization and Biological Evaluation

Physicochemical and Structural Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the proton environment of the synthesized molecule.

  • ¹³C NMR: To verify the carbon skeleton.

  • 2D NMR (COSY, HSQC): To establish connectivity between protons and carbons.

2. Mass Spectrometry (MS):

  • To determine the molecular weight and confirm the elemental composition (High-Resolution MS).

3. Chiral High-Performance Liquid Chromatography (HPLC):

  • Objective: To separate and quantify the enantiomers of the final product.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak®) is often effective for amino alcohols.[12]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a basic additive like diethylamine (DEA) can improve peak shape for basic compounds like amino alcohols.[12]

  • Derivatization (Optional): If separation on a chiral column is difficult, the amino alcohol can be derivatized with a chiral reagent like Marfey's reagent to form diastereomers that can be separated on a standard achiral C18 column.[12]

In Vitro Biological Screening

1. S1P Receptor Binding Assay:

  • Principle: A competitive binding assay using radiolabeled S1P or a fluorescent ligand to determine the affinity of the test compound for different S1P receptor subtypes (S1P1-5).

  • Cell Lines: Use cell lines overexpressing individual human S1P receptor subtypes.

2. Beta-Adrenergic Receptor Binding Assay:

  • Principle: Similar to the S1P assay, using radiolabeled antagonists (e.g., ³H-dihydroalprenolol) to assess binding to β1 and β2 adrenergic receptors.

3. Antifungal Susceptibility Testing:

  • Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Organisms: Test against a panel of clinically relevant fungi, including Candida albicans, Aspergillus fumigatus, and fluconazole-resistant strains.[2]

  • Endpoint: Determine the Minimum Inhibitory Concentration (MIC).

Biological_Screening cluster_0 Primary Screens cluster_1 Secondary/Functional Assays Compound 2-Amino-3-(oxan-2-yl)propan-1-ol HCl S1P_Assay S1P Receptor Binding Assay (S1P1-5) Compound->S1P_Assay Beta_Assay β-Adrenergic Receptor Binding Assay (β1, β2) Compound->Beta_Assay Antifungal_Assay Antifungal Susceptibility (MIC Determination) Compound->Antifungal_Assay Functional_S1P GTPγS Binding Assay (Functional Activity) S1P_Assay->Functional_S1P If Active CYP51_Inhibition CYP51 Inhibition Assay Antifungal_Assay->CYP51_Inhibition If Active

Caption: Workflow for in vitro biological evaluation.

Pharmacokinetics and Metabolism: Predictive Insights

While experimental data is lacking, a predictive assessment of the ADME (Absorption, Distribution, Metabolism, Excretion) properties can be made based on the molecule's structure.

  • Absorption: The hydrochloride salt form suggests good aqueous solubility, which may facilitate oral absorption. However, the overall lipophilicity, influenced by the THP ring, will also play a key role.

  • Distribution: Amino alcohols can distribute widely in the body. The potential for crossing the blood-brain barrier would depend on the balance of lipophilicity and hydrogen bonding capacity.

  • Metabolism: The primary amine is a likely site for metabolism, potentially through deamination or N-acetylation. The hydroxyl group could undergo glucuronidation or sulfation. The THP ring is generally metabolically stable.

  • Excretion: The parent compound and its metabolites are likely to be excreted renally.[13]

Conclusion and Future Directions

2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride represents a novel chemical entity with significant potential in medicinal chemistry. Its design thoughtfully merges the established pharmacophore of a chiral amino alcohol with the property-modulating tetrahydropyran ring. This guide has laid out a logical framework for its synthesis, characterization, and biological evaluation, drawing upon established principles from related, successful drug classes.

Future research should focus on the efficient, stereocontrolled synthesis of this molecule and its analogs. A systematic screening against key targets such as S1P receptors, adrenergic receptors, and fungal pathogens will be crucial to uncovering its therapeutic potential. Subsequent structure-activity relationship studies, guided by the principles outlined herein, will be instrumental in optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. The exploration of this and similar scaffolds holds promise for the discovery of next-generation therapeutics.

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Foundational

A Technical Guide to 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride: A Versatile Chiral Building Block

Abstract Chiral amino alcohols are foundational scaffolds in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their stereochemical integrity is often paramount to the biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amino alcohols are foundational scaffolds in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their stereochemical integrity is often paramount to the biological activity and material properties of the target molecules. This technical guide provides an in-depth analysis of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride, a functionalized chiral building block with significant potential in drug discovery and asymmetric catalysis. While this specific molecule is a specialized derivative, its synthesis and applications are grounded in well-established chemical principles. This document will explore its structural attributes, propose robust synthetic strategies based on analogous compounds, and detail its potential applications as a versatile synthon. The content herein is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex, stereochemically defined molecules.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a privileged class of organic compounds, distinguished by the presence of both an amine and a hydroxyl group attached to a stereogenic carbon framework. This bifunctionality makes them invaluable precursors for a wide array of biologically active molecules and chiral ligands.[1][2] The precise three-dimensional arrangement of these functional groups is critical for molecular recognition at biological targets such as enzymes and receptors, which ultimately governs the efficacy and safety of many pharmaceuticals.[2]

Enantiomerically pure amino alcohols are integral components of numerous marketed drugs, including beta-blockers, antiviral agents, and anticancer therapeutics.[2] Consequently, the development of efficient and stereoselective synthetic routes to novel amino alcohol derivatives is an area of continuous and intensive research.[2]

This guide focuses on the hydrochloride salt of 2-Amino-3-(oxan-2-yl)propan-1-ol, a molecule that combines the core amino alcohol structure with a tetrahydropyranyl (THP) ether. The THP group serves as a stable and reliable protecting group for the C3-hydroxyl, allowing for selective manipulation of the amino and primary alcohol functionalities.

Molecular Structure and Key Features

The structure of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride presents several key features that define its utility as a chiral building block:

  • Chiral Center (C2): The carbon atom bearing the amino group is a stereocenter. The specific stereoisomer (R or S) will dictate the stereochemical outcome of subsequent reactions and the biological activity of the final product.

  • Primary Amine: The amino group at C2 is a versatile functional handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and reductive amination. Its presentation as a hydrochloride salt enhances its stability and shelf-life.

  • Primary Alcohol (C1): The hydroxyl group at C1 can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions.

  • Protected Hydroxyl Group (C3): The hydroxyl group at the C3 position is protected as a tetrahydropyranyl (THP) ether. The THP group is a robust protecting group, stable to a wide range of non-acidic conditions, including organometallic reagents, hydrides, and basic conditions.[3][4][5] This allows for selective reactions at the C1 and C2 positions without interference from the C3 hydroxyl. The THP group can be readily removed under mild acidic conditions.[3][6]

The strategic placement of these functional groups makes this molecule a highly valuable and versatile intermediate for the synthesis of more complex chiral molecules.

Synthetic Strategies

The synthesis of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride can be approached through several strategic pathways. A highly efficient and logical approach begins with a readily available chiral precursor from the "chiral pool," such as the amino acid L-serine or D-serine, to establish the desired stereochemistry at the C2 position.

Chiral Pool Synthesis from Serine

The most direct route to this chiral building block is from natural or unnatural serine, which provides a cost-effective and enantiomerically pure starting material.[2][7] The general strategy involves the protection of the amine and carboxylic acid functionalities, followed by the introduction of the THP protecting group, and finally, the reduction of the carboxylic acid to the primary alcohol.

Synthesis from Serine serine L-Serine protected_serine N-Boc-L-Serine Methyl Ester serine->protected_serine 1. Boc₂O 2. SOCl₂, MeOH thp_protected N-Boc-O-THP-L-Serine Methyl Ester protected_serine->thp_protected 3,4-DHP, p-TsOH amino_alcohol N-Boc-2-amino-3-(oxan-2-yl)propan-1-ol thp_protected->amino_alcohol LiBH₄ or NaBH₄ final_product 2-Amino-3-(oxan-2-yl)propan-1-ol HCl amino_alcohol->final_product HCl in Ether

Caption: Chiral pool synthesis starting from L-Serine.

Step-by-Step Synthetic Protocol:

  • N- and C-Terminal Protection of Serine: L-Serine is first protected at the amine and carboxylic acid groups. A common method is the protection of the amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), followed by esterification of the carboxylic acid, for instance, to a methyl ester using thionyl chloride in methanol.

  • THP Protection of the Side-Chain Hydroxyl Group: The resulting N-Boc-L-serine methyl ester is then treated with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS), in an anhydrous solvent like dichloromethane (DCM).[3][8]

  • Selective Reduction of the Ester: The methyl ester is selectively reduced to the primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the N-Boc protected amino alcohol with a solution of hydrogen chloride (HCl) in an anhydrous solvent like diethyl ether or dioxane.

Alternative Asymmetric Synthetic Routes

While chiral pool synthesis is often the most practical approach, other asymmetric methods can also be employed to construct the chiral amino alcohol core.

  • Sharpless Asymmetric Aminohydroxylation: This powerful method allows for the direct conversion of an alkene into a 1,2-amino alcohol with high enantioselectivity using an osmium catalyst and a chiral ligand.[2]

  • Asymmetric Reductive Amination: An α-hydroxy ketone precursor could be subjected to asymmetric reductive amination using a chiral catalyst or an enzyme, such as an amine dehydrogenase, to install the amino group stereoselectively.[9][10][11]

Asymmetric Synthesis Workflow cluster_0 Asymmetric Aminohydroxylation cluster_1 Asymmetric Reductive Amination alkene Allyl THP Ether aa_product Chiral Amino Alcohol alkene->aa_product OsO₄, Chiral Ligand, Nitrogen Source ketone α-Hydroxy Ketone ra_product Chiral Amino Alcohol ketone->ra_product NH₃, Chiral Catalyst, H₂ or H- donor

Sources

Exploratory

Technical Guide: Biological Activity of 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride Analogs

Part 1: Executive Technical Analysis The Scaffold Identity The molecule 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride represents a distinct class of sphingosine mimetics . Structurally, it fuses a polar 2-amino-propanol...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Analysis

The Scaffold Identity

The molecule 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride represents a distinct class of sphingosine mimetics . Structurally, it fuses a polar 2-amino-propanol "warhead" (mimicking the phosphorylation site of sphingosine) with a lipophilic tetrahydropyran (oxan-2-yl) moiety.

This scaffold is a critical intermediate in the development of Sphingosine-1-Phosphate (S1P) Receptor Modulators and Sphingosine Kinase (SphK) Inhibitors . Unlike the phenyl-ring based FTY720 (Fingolimod), the incorporation of the saturated oxygenated heterocycle (oxane) introduces unique physicochemical properties, specifically altering solubility, metabolic stability, and receptor subtype selectivity.

Primary Biological Activity: The S1P Signaling Axis

The biological activity of this class is defined by its interaction with the sphingolipid signaling pathway. These analogs function primarily through two competing mechanisms, determined by the specific substitution pattern on the oxane ring:

  • Pro-drug Immunomodulation (Agonist/Functional Antagonist):

    • Mechanism: Like FTY720, these analogs are substrates for Sphingosine Kinase 2 (SphK2) .[1][2] Upon phosphorylation in vivo, the resulting phosphate ester binds with high affinity to S1P Receptors (S1P1, S1P3-5) .

    • Outcome: Binding induces receptor internalization and degradation (functional antagonism), preventing lymphocyte egress from lymph nodes. This results in lymphopenia and immunosuppression, useful for treating Multiple Sclerosis (MS) and autoimmune disorders.

  • Sphingosine Kinase Inhibition:

    • Mechanism: Analogs with bulky substituents or specific stereochemistry that prevents phosphorylation can act as competitive inhibitors of SphK1/SphK2.

    • Outcome: This blocks the conversion of endogenous sphingosine to S1P, shifting the "Sphingolipid Rheostat" toward apoptosis (via Ceramide accumulation) and inhibiting tumor cell proliferation.

Part 2: Mechanism of Action (MoA) & Signaling Pathways

The therapeutic efficacy of 2-amino-3-(oxan-2-yl)propan-1-ol analogs relies on a "Trojan Horse" mechanism. The molecule enters the cell as an inactive pro-drug and requires bio-activation.

The Bio-Activation Cascade
  • Cell Entry: The lipophilic oxane tail facilitates passive diffusion or transport across the plasma membrane.

  • Phosphorylation: The 2-amino-propanol headgroup is recognized by SphK2 (and less efficiently by SphK1) in the cytoplasm/nucleus.

  • S1P Mimicry: The phosphorylated species (

    
    ) mimics the natural ligand Sphingosine-1-Phosphate.
    
  • GPCR Signaling: The active phosphate is exported and binds to S1P1 receptors on lymphocytes.

  • Internalization: Unlike natural S1P, which causes reversible receptor signaling, the analog causes ubiquitinylation and proteasomal degradation of the S1P1 receptor, rendering the cell "blind" to the S1P gradient required for egress.

Visualization: S1P Modulation Pathway

S1P_Pathway Prodrug Analog (Pro-drug) (2-Amino-3-oxan-2-yl...) SphK2 Sphingosine Kinase 2 (Phosphorylation) Prodrug->SphK2 Substrate Binding ActiveMetabolite Phosphorylated Analog (Active Species) SphK2->ActiveMetabolite Bio-activation S1P1 S1P1 Receptor (Lymphocyte Surface) ActiveMetabolite->S1P1 High Affinity Binding (nM Potency) Internalization Receptor Internalization & Degradation S1P1->Internalization Functional Antagonism Lymphopenia Lymphopenia (Immune Suppression) Internalization->Lymphopenia Blocks Egress

Caption: The bio-activation cascade of amino-alcohol analogs from pro-drug entry to S1P1 receptor downregulation.

Part 3: Structure-Activity Relationship (SAR)

The "Oxan-2-yl" (Tetrahydropyran) ring is a bioisosteric replacement for the phenyl ring found in first-generation modulators.

Table 1: Comparative SAR of Sphingosine Mimetic Scaffolds

FeatureFTY720 (Phenyl Ring)Oxan-2-yl Analog (THP Ring)Impact of THP Substitution
Lipophilicity (LogP) High (~5.5)Moderate (~3.5 - 4.5)Improved water solubility; reduced non-specific protein binding.
Metabolic Stability Susceptible to CYP450 oxidationStable ether linkageReduced oxidative metabolism; potential for longer half-life.
Receptor Selectivity Pan-agonist (S1P1, 3, 4,[2] 5)ModifiableThe ether oxygen can form H-bonds, potentially reducing S1P3 affinity (linked to bradycardia).
Toxicity Profile Bradycardia (S1P3/GIRK)Potentially LowerReduced aromaticity may lower off-target cardiac ion channel interference.

Part 4: Experimental Protocols for Validation

To validate the biological activity of these analogs, a specific screening cascade is required.

Protocol A: In Vitro Sphingosine Kinase 2 (SphK2) Phosphorylation Assay

Objective: Determine if the analog is a substrate for bio-activation.

  • Reagents: Recombinant human SphK2, [

    
    -
    
    
    
    P]ATP or fluorescent NBD-sphingosine, Reaction Buffer (20 mM Tris-HCl pH 7.4, 10 mM
    
    
    , 1 mM DTT).
  • Procedure:

    • Incubate Analog (0.1 - 100

      
      M) with SphK2 (10 ng) and ATP (1 mM) for 30 min at 37°C.
      
    • Detection (Radioactive): Stop reaction with HCl. Extract lipids with chloroform/methanol. Separate via TLC (Silica gel 60). Visualize autoradiography.

    • Detection (LC-MS/MS): Preferred. Quench with acetonitrile. Analyze supernatant for the [M+80]+ peak (phosphate group addition).

  • Success Criteria: Conversion rate >10% relative to Sphingosine control confirms "Pro-drug" status.

Protocol B: GTP S Binding Assay (Functional Potency)

Objective: Measure the potency (


) of the phosphorylated  analog at the S1P1 receptor.
Note: You must use the phosphorylated form (synthesized or enzymatically generated) for this assay.
  • System: CHO cell membranes overexpressing human S1P1 receptor.

  • Tracer: [

    
    S]GTP
    
    
    
    S (non-hydrolyzable GTP analog).
  • Procedure:

    • Prepare membranes in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM

      
      , 10 
      
      
      
      M GDP).
    • Incubate membranes with Phospho-Analog (0.1 nM - 10

      
      M) and [
      
      
      
      S]GTP
      
      
      S for 60 min at 30°C.
    • Filter through GF/B glass fiber filters. Measure radioactivity (CPM).

  • Data Analysis: Plot CPM vs. Log[Concentration].

    • Target Potency:

      
       nM indicates high-affinity agonism.
      
Protocol C: In Vivo Lymphopenia Assay (PD Model)

Objective: Confirm physiological immunosuppression.

  • Subject: C57BL/6 Mice (n=5 per group).

  • Dosing: Oral gavage (PO) of the parent hydrochloride salt (0.1, 0.3, 1.0, 3.0 mg/kg).

  • Sampling: Collect peripheral blood at 6h, 24h, and 48h post-dose via tail vein.

  • Analysis: Hematology analyzer to count lymphocytes.

  • Success Criteria: >50% reduction in peripheral lymphocyte count compared to vehicle control.

Part 5: Experimental Workflow Visualization

This diagram outlines the logical flow from compound synthesis to lead candidate selection.

Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Synthesis Synthesis of 2-Amino-3-(oxan-2-yl)propan-1-ol Analogs SphK_Assay SphK2 Phosphorylation Assay (Is it a substrate?) Synthesis->SphK_Assay Binding_Assay S1P1 GTPγS Binding (Does Phospho-form bind?) SphK_Assay->Binding_Assay If Phosphorylated PK_Study Pharmacokinetics (PK) (Bioavailability > 30%) Binding_Assay->PK_Study If EC50 < 10nM Lymphopenia Lymphopenia Model (Lymphocyte Reduction) PK_Study->Lymphopenia Decision Lead Candidate Selection Lymphopenia->Decision Efficacy Confirmed

Caption: Step-by-step screening cascade for validating S1P modulator activity in amino-alcohol analogs.

Part 6: References

  • Adachi, K., et al. (1995). "Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Brinkmann, V., et al. (2002). "The immune modulator FTY720 targets sphingosine 1-phosphate receptors."[2][3] Journal of Biological Chemistry. Link

  • Hale, J. J., et al. (2004).[4] "Selecting against S1P3: Discovery of selective S1P1 agonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Kim, J. W., et al. (2005).[5] "Synthesis and evaluation of sphingoid analogs as inhibitors of sphingosine kinases." Bioorganic & Medicinal Chemistry. Link

  • Fujino, M., et al. (2002). "Amino alcohol derivatives and immunosuppressants containing them."[6] World Intellectual Property Organization (Patent WO2002006268A1). Link

Sources

Protocols & Analytical Methods

Method

solvent selection for dissolving 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride

Application Note: Solvent System Engineering for 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride Part 1: Executive Summary & Structural Analysis Compound Overview: 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride is a chira...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Engineering for 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride

Part 1: Executive Summary & Structural Analysis

Compound Overview: 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride is a chiral amino-alcohol salt featuring a tetrahydropyran (oxan) ring. This molecule represents a critical class of "bifunctional scaffold" intermediates often used in the synthesis of aspartic protease inhibitors and peptidomimetics.

Structural Deconstruction for Solvent Logic: To select the correct solvent, we must analyze the competing forces within the crystal lattice:

  • Ionic Head (Hydrophilic): The protonated amine (

    
    ) and the primary hydroxyl (
    
    
    
    ) create a high-polarity region requiring solvents with high dielectric constants (
    
    
    ) and strong hydrogen bond donor/acceptor capabilities.
  • Lipophilic Tail (Hydrophobic): The oxan-2-yl (tetrahydropyran) ring and the propyl linker add significant lipophilic character (

    
     for the free base), distinguishing it from simple amino alcohols like serinol.
    
  • Lattice Energy: As a hydrochloride salt, the lattice energy is high. Breaking this lattice requires a solvent capable of solvating both the cation and the chloride anion efficiently.

The Solubility Paradox: While the salt is highly water-soluble, water is often a poor choice for process chemistry (difficult to remove, high boiling point). Conversely, the lipophilic THP ring makes the compound "too soluble" in alcohols for easy crystallization, yet "too insoluble" in esters/ethers to dissolve initially. The solution lies in Binary Solvent Systems .

Part 2: Solvent Selection Framework

The following classification integrates Sanofi’s "Green Chemistry" selection guides with the specific physicochemical needs of amino-alcohol HCl salts.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsInteraction MechanismSuitabilityApplication
Protic Polar Water, Methanol (MeOH), Ethanol (EtOH)Strong solvation of

and

; H-bonding with

.
High Initial dissolution; Reaction solvent.[1][2]
Aprotic Polar DMSO, DMF, NMPDipole-dipole interactions; high

.
Medium Use only if necessary (difficult removal). Good for coupling reactions.
Esters Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc)Weak H-bond acceptor; moderate polarity.Anti-Solvent Critical for inducing crystallization (crashing out).
Ethers MTBE, THF, 2-MeTHFWeak interaction with ions.Anti-Solvent Washing filter cakes; precipitating salts.
Hydrocarbons Heptane, TolueneNo interaction.Poor Strictly for washing or as a "pusher" in oiling-out scenarios.
Chlorinated Dichloromethane (DCM)Weak solvation.Low Avoid (Green Chemistry restriction). Limited solubility for HCl salts.[1][2][3]

Part 3: Experimental Protocols

Protocol A: Solubility Profiling (The "Dissolution Window")

Objective: Determine the saturation limit to define the "Good Solvent" for recrystallization.

  • Preparation: Weigh 100 mg of 2-Amino-3-(oxan-2-yl)propan-1-ol HCl into three separate 4 mL vials.

  • Solvent Addition:

    • Vial A (Methanol): Add 200 µL (5 vol). Vortex. If solid remains, add in 100 µL increments.

    • Vial B (Ethanol): Add 200 µL (5 vol). Vortex. Heat to 50°C if insoluble.

    • Vial C (Isopropanol - IPA): Add 500 µL (5 vol). Heat to 70°C.

  • Observation:

    • Instant Dissolution (<5 vol): Solvent is too powerful (likely MeOH). Use as a co-solvent.

    • Dissolution on Heating (5-10 vol):Ideal solvent for recrystallization (likely EtOH or IPA).

    • Insoluble: Candidate for anti-solvent (EtOAc, MTBE).

Protocol B: Recrystallization via Anti-Solvent Addition

Objective: Purify the salt from reaction byproducts using a Binary System.

Recommended System: Ethanol (Solvent) / Ethyl Acetate (Anti-Solvent) Rationale: Ethanol dissolves the salt via H-bonding. Ethyl Acetate lowers the dielectric constant of the mixture, forcing the ionic lattice to reform in an ordered manner, rejecting impurities.

Step-by-Step:

  • Dissolution: Place 5.0 g of crude crude material in a round-bottom flask. Add Ethanol (absolute) dropwise at 60°C with stirring.

    • Target: Minimum volume to achieve full dissolution (approx. 3-5 mL/g).

  • Filtration (Hot): If insoluble particles remain (silica, inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel.

  • Nucleation Point: Return filtrate to the flask. Maintain T = 50°C. Slowly add Ethyl Acetate (warm) until a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add 0.5 - 1.0 mL of Ethanol to clear the cloudiness.

  • Crystallization:

    • Cool slowly to Room Temperature (20°C) over 2 hours.

    • Critical Step: If "oiling out" occurs (droplets instead of crystals), seed the mixture with a pure crystal or scratch the glass wall.

    • Cool further to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold 1:3 EtOH:EtOAc mixture.

  • Drying: Vacuum oven at 40°C for 12 hours. (Note: HCl salts can be hygroscopic; store in a desiccator).

Protocol C: Free Base Recovery (Switching Forms)

Objective: Isolate the neutral amino-alcohol for subsequent coupling reactions.

  • Biphasic Setup: Dissolve 1.0 eq of the HCl salt in minimal water (5 vol). Add 10 vol of 2-MeTHF (Green alternative to DCM).

  • Neutralization: Cool to 0°C. Add 1.1 eq of 2M NaOH or saturated

    
     dropwise.
    
    • Note: The pH must exceed the pKa of the amine (approx. 9.5-10.0).

  • Extraction: Agitate vigorously. The free base (lipophilic due to the THP ring) will migrate to the organic (2-MeTHF) layer.

  • Separation: Separate layers. Extract aqueous layer 2x with 2-MeTHF.

  • Drying: Dry combined organics over

    
    . Concentrate in vacuo.
    

Part 4: Visualization of Logic

Diagram 1: Solvation Mechanism & Solvent Choice

Caption: Mechanistic view of how different solvent classes interact with the ionic and lipophilic domains of the molecule.

G Salt 2-Amino-3-(oxan-2-yl) propan-1-ol HCl Ionic Ionic Domain (NH3+ Cl-) Salt->Ionic Lipo Lipophilic Domain (Oxan Ring) Salt->Lipo Water Water (High Dielectric) Water->Ionic Solvates Ions Water->Lipo Hydrophobic Effect (Repulsion) MeOH Methanol (H-Bond Donor) MeOH->Ionic Good Solvation MeOH->Lipo Moderate Solvation EtOAc Ethyl Acetate (Anti-Solvent) EtOAc->Ionic Insoluble (Lattice Forces Dominate) EtOAc->Lipo Soluble

Diagram 2: Process Decision Tree

Caption: Workflow for selecting the optimal purification path based on initial impurity profile.

DecisionTree Start Crude Material (HCl Salt) PurityCheck Check Purity (HPLC) Start->PurityCheck HighPurity Purity > 95% Color: Off-white PurityCheck->HighPurity Clean LowPurity Purity < 90% Color: Brown/Yellow PurityCheck->LowPurity Dirty Trituration Slurry Wash (Trituration) Solvent: MTBE or EtOAc Temp: 20°C HighPurity->Trituration Remove Surface Impurities Recryst Recrystallization System: EtOH / EtOAc Temp: 60°C -> 0°C LowPurity->Recryst Standard Purification FreeBase Free Base Extraction System: Water / 2-MeTHF pH Adjust: >10 LowPurity->FreeBase If Recryst Fails Final Pure Product (White Solid) Trituration->Final Recryst->Final FreeBase->Recryst Re-form Salt

[1]

Part 5: References

  • Vertex Pharmaceuticals Inc. (2007). Aspartic Protease Inhibitors. World Intellectual Property Organization. Patent WO2007070201A1. Available at:

  • Sanofi. (2013).[4] Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard text for salt selection logic).

  • ACS Green Chemistry Institute. (2023). Solvent Selection Tool. American Chemical Society.[5][6] Available at: [Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on HCl salt solubility and counter-ion selection).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride and encountering challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride and encountering challenges with its dissolution in aqueous media. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and the scientific rationale behind our recommendations to empower you to overcome these experimental hurdles.

Troubleshooting Guide: A Systematic Approach to Improving Solubility

When a compound like 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride exhibits poor solubility in water, a systematic approach is crucial. The following sections detail experimental procedures to enhance its dissolution, starting with the simplest methods and progressing to more complex techniques.

Initial Assessment: Baseline Solubility Determination

Before attempting to improve solubility, it's essential to establish a baseline.

Experimental Protocol: Baseline Solubility

  • Preparation: Add a known excess amount of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride to a precise volume of deionized water at room temperature (e.g., 20-25°C).

  • Equilibration: Stir the suspension vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully extract the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the baseline solubility.

Tier 1 Troubleshooting: Simple Physical Methods

These methods involve altering the physical conditions of the dissolution process and are often the first line of approach due to their simplicity.

  • Scientific Rationale: For most solid solutes, solubility increases with temperature. The additional thermal energy helps to overcome the lattice energy of the solid and increases the kinetic energy of the solvent molecules, leading to more effective solvation.

  • Experimental Protocol: Temperature Variation

    • Prepare several vials, each containing a known volume of deionized water.

    • Equilibrate the vials at different temperatures (e.g., 30°C, 40°C, 50°C, and 60°C).

    • Add a known excess of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride to each vial.

    • Stir the suspensions at their respective temperatures until equilibrium is reached.

    • Separate the solid and liquid phases and quantify the dissolved compound as described above.

  • Data Summary:

Temperature (°C)Solubility (mg/mL)
25 (Room Temp)(Baseline Value)
30(Experimental Value)
40(Experimental Value)
50(Experimental Value)
60(Experimental Value)
  • Caution: Be mindful of the compound's stability at elevated temperatures. A preliminary thermal stability test (e.g., TGA or DSC) is recommended if stability is a concern.

  • Scientific Rationale: Increased agitation or the application of ultrasonic energy can enhance the rate of dissolution by breaking down solid agglomerates and increasing the surface area available for solvation. Sonication, in particular, can provide localized heating and intense mixing at the solid-liquid interface.

  • Experimental Protocol: Sonication

    • Prepare a suspension of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride in deionized water.

    • Place the suspension in an ultrasonic bath.

    • Sonicate for short intervals (e.g., 5-10 minutes) and monitor for dissolution.

    • Allow the solution to return to room temperature to check for precipitation, which would indicate that the increased solubility was primarily due to transient heating.

Tier 2 Troubleshooting: Chemical Modifications of the Solvent

If physical methods are insufficient, modifying the chemical properties of the solvent system is the next logical step.

  • Scientific Rationale: 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride is the salt of a weak base (the amine) and a strong acid (HCl). In solution, it exists in equilibrium with its corresponding free base. The solubility of amine salts is highly dependent on the pH of the solution. Lowering the pH (making it more acidic) will shift the equilibrium towards the protonated, more polar, and generally more water-soluble ammonium form. Conversely, increasing the pH will deprotonate the amine, leading to the less soluble free base.

    Workflow for pH Adjustment

    ph_adjustment_workflow start Start with Suspension add_acid Add Dilute HCl (e.g., 0.1 M) start->add_acid check_ph Measure pH add_acid->check_ph observe Observe Dissolution check_ph->observe observe->add_acid Still Cloudy success Fully Dissolved (Target pH Reached) observe->success Clear Solution fail No Improvement or Precipitation observe->fail

    A workflow for systematic pH adjustment to enhance solubility.
  • Experimental Protocol: pH-Solubility Profile

    • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8).

    • Determine the solubility of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride in each buffer using the equilibrium method described earlier.

    • Plot solubility as a function of pH to identify the optimal pH range for dissolution.

  • Data Summary:

pHSolubility (mg/mL)
2(Experimental Value)
4(Experimental Value)
6(Experimental Value)
7(Experimental Value)
8(Experimental Value)
  • Scientific Rationale: Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Experimental Protocol: Co-solvent Screening

    • Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% ethanol in water).

    • Determine the solubility of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride in each co-solvent mixture.

    • Repeat with different co-solvents to find the most effective one.

  • Data Summary:

Co-solvent SystemSolubility (mg/mL)
100% Water(Baseline Value)
5% Ethanol in Water(Experimental Value)
10% Ethanol in Water(Experimental Value)
20% Ethanol in Water(Experimental Value)
5% PEG 400 in Water(Experimental Value)

Frequently Asked Questions (FAQs)

Q1: I heated the solution to dissolve the compound, but it crashed out upon cooling. What should I do?

This indicates that you created a supersaturated solution. While heating can increase solubility, it may not be stable at room temperature. If the final application requires the compound to be in solution at a lower temperature, you will need to explore pH adjustment or the use of co-solvents to achieve thermodynamic stability.

Q2: Which co-solvent should I try first?

For a hydrochloride salt, starting with a polar, protic co-solvent like ethanol or propylene glycol is a good first choice. These can interact favorably with both the ionic and organic parts of the molecule.

Q3: Will adjusting the pH affect the stability or activity of my compound?

This is a critical consideration. The stability of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride at different pH values should be assessed. You can do this by preparing solutions at different pHs, storing them for a period, and then analyzing for degradation products using a technique like HPLC. The oxane ring, in particular, could be susceptible to acid-catalyzed hydrolysis at very low pH.

Q4: Can I use a surfactant to improve solubility?

Yes, surfactants can be effective, especially if the compound has significant hydrophobic character. Surfactants form micelles that can encapsulate the less soluble parts of the molecule, increasing its apparent solubility in water. Non-ionic surfactants like Tween® or Triton™ X-100 are often good starting points.

Q5: What is the expected pKa of the amine in 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride?

While the exact pKa would need to be determined experimentally, we can estimate it to be in the range of 9-10, typical for a primary amine. This means that at a neutral pH of 7, the amine will be predominantly in its protonated (ammonium) form, which is generally more water-soluble.

Troubleshooting Logic Flow

troubleshooting_flow start Poor Solubility Observed tier1 Tier 1: Physical Methods start->tier1 heat Increase Temperature tier1->heat sonicate Apply Sonication tier1->sonicate tier2 Tier 2: Chemical Methods heat->tier2 Precipitates on Cooling success Solubility Improved heat->success Dissolves & Stable sonicate->tier2 No Improvement sonicate->success Dissolves ph_adjust Adjust pH (Acidify) tier2->ph_adjust cosolvent Add Co-solvent tier2->cosolvent ph_adjust->success fail Still Insoluble ph_adjust->fail Degradation or No Effect cosolvent->success cosolvent->fail No Improvement

Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Amino-3-(oxan-2-yloxy)propan-1-ol Hydrochloride Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Amino-3-(oxan-2-yloxy)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-3-(oxan-2-yloxy)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your synthetic workflow.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems in a question-and-answer format. We provide not just solutions, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Q1: My overall yield is consistently low. Where should I begin my investigation?

A low overall yield in a multi-step synthesis is a common challenge. A systematic, step-by-step analysis is more effective than arbitrary changes to the entire process. The first step is to isolate which stage of the reaction is failing.

Recommended Initial Approach:

  • Isolate and Characterize: Do not proceed with the entire sequence at once. Run the reaction step-by-step, purifying and characterizing the intermediate at each stage (e.g., after N-protection, after O-protection, after reduction).

  • Calculate Step-Wise Yield: Determine the yield for each individual transformation. This will pinpoint the most problematic step.

  • Purity Assessment: Use techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) to assess the purity of each intermediate. An impure product from one step will invariably lead to a low yield in the next.

The following workflow provides a logical path for diagnosing the root cause of low yield.

G start Low Overall Yield Detected check_sm Verify Starting Material Purity & Stoichiometry start->check_sm step1 Step 1: N-Protection check_sm->step1 yield1 Yield <85%? step1->yield1 step2 Step 2: O-THP Protection yield2 Yield <80%? step2->yield2 step3 Step 3: Carboxyl Reduction yield3 Yield <75%? step3->yield3 step4 Step 4: N-Deprotection & Salt Formation yield4 Yield <90%? step4->yield4 yield1->step2 No solve1 Troubleshoot N-Protection Protocol yield1->solve1 Yes yield2->step3 No solve2 See Q&A on THP Protection yield2->solve2 Yes yield3->step4 No solve3 See Q&A on Reduction Issues yield3->solve3 Yes solve4 See Q&A on Deprotection & Salt Formation yield4->solve4 Yes workup Review Workup & Purification Procedures (See Q&A) yield4->workup No solve1->workup solve2->workup solve3->workup solve4->workup end Optimized Synthesis workup->end

Caption: General troubleshooting workflow for low-yield synthesis.

Q2: I'm observing significant loss of the THP protecting group, especially during the final hydrochloride salt formation. How can I prevent this?

This is the most critical and often overlooked failure point for this specific molecule. The tetrahydropyranyl (THP) group is an acetal, which is highly stable to basic and nucleophilic conditions but is readily cleaved by acid.[1][2] The final step, forming the hydrochloride salt, introduces acid (HCl), creating a direct conflict between the desired salt formation and undesired deprotection.

Causality: The mechanism of THP deprotection involves protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol.[3] Aqueous acidic conditions rapidly drive this hydrolysis.

G cluster_0 Reaction Conditions cluster_1 Reaction Products A 2-Amino-3-(oxan-2-yloxy)propan-1-ol D Desired Product: 2-Amino-3-(oxan-2-yloxy)propan-1-ol •HCl A->D E Side Product: 2-Amino-propane-1,3-diol •2HCl A->E B HCl (Anhydrous in Ether/Dioxane) B->D Favored C HCl (Aqueous) C->E Favored

Caption: Competing reactions during hydrochloride salt formation.

Solution: Anhydrous Acidification

The key is to protonate the amine without providing the water necessary for hydrolysis of the acetal. This is achieved by using anhydrous HCl.

Experimental Protocol: Anhydrous Hydrochloride Salt Formation

  • Preparation: Dissolve the purified free-base, 2-Amino-3-(oxan-2-yloxy)propan-1-ol, in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.

  • Cooling: Cool the solution to 0 °C in an ice bath. This minimizes any potential side reactions.

  • Acidification: Slowly bubble anhydrous HCl gas through the solution OR add a pre-prepared solution of HCl in anhydrous diethyl ether or dioxane dropwise with vigorous stirring.

  • Monitoring: Monitor the precipitation of the hydrochloride salt. Use pH paper to check the vapor above the solution to ensure it is acidic, but avoid significant excess acid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and unreacted starting material.

  • Drying: Dry the final product under vacuum.

MethodSolventWater ContentTypical Outcome on THP Group
Recommended Anhydrous Diethyl Ether / Dioxane< 0.01%High Stability
Not Recommended Concentrated Aqueous HCl~63%Rapid Cleavage
Not Recommended HCl in Methanol/EthanolVariableCan promote alcoholysis/cleavage[4]
Q3: The reduction of the carboxylic acid is incomplete, resulting in aldehyde or unreacted starting material. How can I improve this step?

Incomplete reduction is a common issue when converting an activated carboxylic acid (often a mixed anhydride or ester) to an alcohol.[5] The choice and handling of the reducing agent are paramount.

Possible Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry must account for all acidic protons in the molecule (e.g., any remaining carboxyl protons) and potential moisture.

    • Solution: Use a moderate excess of the reducing agent (e.g., 2-3 equivalents of LiAlH₄).

  • Low Reagent Activity: Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture. Improperly stored or handled LiAlH₄ will have significantly reduced activity.

    • Solution: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content. Always handle it under an inert atmosphere (Nitrogen or Argon).

  • Reaction Temperature/Time: Reductions are often run at 0 °C to control reactivity but may require warming to room temperature or gentle reflux to go to completion.

    • Solution: Monitor the reaction by TLC. If the reaction stalls, allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

Table: Comparison of Reducing Agents

Reducing AgentTypical SubstrateConditionsProsCons
LiAlH₄ Esters, Carboxylic AcidsAnhydrous THF/Ether, 0 °C to RTHighly reactive, effectiveReacts with water, can reduce other groups
NaBH₄ Aldehydes, KetonesMethanol/Ethanol, RTMilder, safer to handleGenerally does not reduce esters or acids directly
NaBH₄ + Activator Esters, Carboxylic Acidse.g., with LiBr in IPA[6]Safer than LiAlH₄May require specific activators and conditions
Q4: I am losing a significant amount of product during the aqueous workup and purification. What are the best practices?

Amino alcohols are polar molecules and often exhibit significant water solubility, leading to substantial losses during extraction phases.[7]

Causality: The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows the molecule to form hydrogen bonds with water, increasing its solubility in the aqueous layer during workup.

Solutions:

  • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K₂CO₃. This deprotonates the ammonium salt to the free amine, reducing its water solubility and increasing its partitioning into the organic solvent.

  • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) before extraction.[7] This decreases the solubility of organic compounds in the aqueous phase, forcing more of your product into the organic layer.

  • Multiple Extractions: Perform multiple extractions (e.g., 4-5 times) with a smaller volume of organic solvent rather than one or two large-volume extractions. This is more efficient at recovering the product.

  • Choice of Solvent: Use a more polar extraction solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol, which is more effective at solvating the polar product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a plausible and reliable synthetic route for this molecule?

A common and effective strategy begins with a commercially available and stereochemically defined starting material like N-Boc-L-Serine methyl ester. This route provides good control over protecting groups and subsequent reactions.

G A N-Boc-L-Serine Methyl Ester B N-Boc-O-THP-L-Serine Methyl Ester A->B DHP, PTSA (cat.), DCM C N-Boc-2-Amino-3- (oxan-2-yloxy)propan-1-ol B->C LiAlH₄, THF 0 °C to RT D 2-Amino-3-(oxan-2-yloxy) propan-1-ol C->D 4M HCl in Dioxane E Final Product: 2-Amino-3-(oxan-2-yloxy) propan-1-ol • HCl D->E (Isolation as Salt)

Caption: A plausible synthetic pathway for the target molecule.

Q2: Why is the furan ring a potential point of failure in this synthesis?

The furan ring is an electron-rich aromatic system that is sensitive to strong acidic conditions, which can lead to protonation-activated polymerization or ring-opening reactions.[7] During workup, quenching the reaction with strong acids should be avoided or performed at low temperatures to minimize degradation of the desired product. The stability of furan derivatives can be influenced by the solvent and the presence of substituents.[7]

Q3: What are the most common impurities found in the final product?

Common impurities may include:

  • Unreacted starting materials or intermediates.

  • The fully deprotected side-product (2-Amino-propane-1,3-diol).

  • Diastereomers, if the THP protection introduces a new stereocenter and separation is not performed.[2]

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexanes for intermediates, DCM/Methanol/NH₄OH for the final free base). Visualize with UV light and stains like ninhydrin (for amines) or potassium permanganate.

  • ¹H and ¹³C NMR: Confirms the structure. Look for the characteristic signals of the THP group (broad multiplets around 1.5-1.8 ppm and 3.5-4.0 ppm, and the anomeric proton around 4.6 ppm), the propanol backbone, and the disappearance of signals from the starting material (e.g., the methyl ester singlet).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared Spectroscopy (IR): Shows characteristic stretches for O-H and N-H bonds (broad, ~3300 cm⁻¹), C-H bonds (~2900 cm⁻¹), and C-O ether bonds (~1100 cm⁻¹).

References

  • D'hooghe, M., et al. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry, 52(13), 4058-62. Available at: [Link]

  • D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745-52. Available at: [Link]

  • Google Patents (2016). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. US20160009634A1.
  • Alonso, J., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(23), 5415-5424. Available at: [Link]

  • Organic Chemistry Lecture (2019). THP group for protecting alcohols. YouTube. Available at: [Link]

  • Willingdon College, Sangli. Protection and deprotection. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride in Basic Solution

Welcome to the technical support center for 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during experiments involving this compound, with a specific focus on its stability in basic solutions. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride in a basic solution?

A1: The primary stability concerns for 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride in a basic solution revolve around two main functional groups: the amine hydrochloride and the tetrahydropyran (THP) ether.

  • Amine Neutralization: The hydrochloride salt will be neutralized by the base, forming the free amine. While this is not a degradation, it changes the molecule's properties, such as solubility and reactivity.

  • Amino Alcohol Degradation: Amino alcohols can be susceptible to degradation under certain conditions, although they are generally stable.[1] Potential pathways in harsh basic conditions could involve oxidation or elimination reactions, though these are less common under typical experimental settings.

  • Tetrahydropyran (THP) Ether Stability: THP ethers are generally known to be stable under strongly basic conditions.[2][3] They are, however, labile to acidic conditions.[2][4][5] Therefore, cleavage of the oxan-2-yl group is not a primary concern in basic solutions but should be considered if the pH of the solution drifts towards acidic.

Q2: At what pH range should I expect to see degradation of the compound?

A2: Significant degradation of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride is more likely to occur at extreme pH values and elevated temperatures. While the THP ether is stable in base, the amino alcohol portion could be susceptible to degradation under harsh alkaline conditions (e.g., pH > 12) combined with heat.[6] It is crucial to conduct forced degradation studies to determine the specific pH and temperature thresholds for your experimental conditions.[7][8][9]

Q3: What are the likely degradation products in a basic solution?

A3: While the THP ether linkage is expected to be stable, potential degradation of the amino alcohol backbone under harsh basic and oxidative conditions could lead to several products. The most prominent degradation pathways for amino acids and related compounds under such stress often involve deamination (removal of the amino group) and oxidation.[10] For instance, oxidation could potentially convert the primary alcohol to an aldehyde or carboxylic acid. However, without specific experimental data from forced degradation studies, identifying the exact degradation products is speculative.

Q4: How can I monitor the stability of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride in my experiments?

A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the parent compound from any potential degradation products.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the mass of any degradation products, providing valuable information for their structural elucidation.[11][12]

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Chromatogram After Treatment with Basic Solution

Symptom: You observe new, unexpected peaks in your HPLC chromatogram after exposing 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride to a basic solution.

Possible Causes & Solutions:

  • Degradation: The new peaks are likely degradation products.

    • Action: Perform a forced degradation study to confirm. Subject the compound to more stringent basic conditions (e.g., higher pH, elevated temperature) to intentionally generate the degradants. This will help in confirming if the observed peaks are indeed related to the degradation of the parent compound.

  • Impurity in the Base: The base used might contain impurities.

    • Action: Run a blank injection of the basic solution alone to check for any inherent impurities. Use high-purity, analytical-grade bases and solvents.

  • Interaction with Buffer Components: If a buffer is used to maintain the basic pH, the compound might be reacting with the buffer components.

    • Action: Analyze the compound in a simple basic solution (e.g., dilute NaOH) to rule out buffer interactions.

Experimental Protocols

Protocol 1: Forced Degradation Study in Basic Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride in a basic solution.

Objective: To identify potential degradation pathways and products under basic stress conditions.

Materials:

  • 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water

  • HPLC system with UV detector

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride in water at a known concentration (e.g., 1 mg/mL).

  • Stress Condition:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at a specific temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Simultaneously, prepare a control sample by diluting the stock solution with water and storing it under ambient conditions.

  • Neutralization: After the incubation period, cool the stressed sample to room temperature and neutralize it with 0.1 M HCl to a pH of approximately 7.

  • Analysis:

    • Analyze the stressed and control samples using the validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed and control samples.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

  • Peak Purity: Assess the peak purity of the parent compound in the stressed sample to ensure that the chromatographic peak is not co-eluting with any degradation products.

Data Presentation:

ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradation Peaks
0.1 M NaOH2460[Insert Data][Insert Data]
Control2425[Insert Data][Insert Data]

Visualizations

Chemical Structure and Potential Basic Degradation Logic

G Logical Flow of Stability Assessment cluster_compound Compound of Interest cluster_stress Stress Condition cluster_reaction Initial Reaction cluster_degradation Potential Degradation Pathways (Harsh Conditions) cluster_analysis Analytical Monitoring A 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride B Basic Solution (e.g., NaOH) A->B Exposure C Neutralization of HCl Salt (Formation of Free Amine) B->C Immediate D Deamination C->D Potential under Heat/Oxidants E Oxidation C->E Potential under Heat/Oxidants F THP Ring Opening (Unlikely in Base) C->F Highly Unlikely G Stability-Indicating HPLC Method D->G Detection E->G Detection H LC-MS for Identification G->H Characterization

Caption: Logical flow for assessing the stability of the target compound in a basic solution.

Experimental Workflow for Forced Degradation

G Forced Degradation Experimental Workflow start Start prep Prepare Stock Solution (1 mg/mL in H2O) start->prep stress Stressed Sample Add 0.1 M NaOH Incubate at 60°C prep->stress control Control Sample Add H2O Store at 25°C prep->control neutralize Neutralize Stressed Sample (with 0.1 M HCl) stress->neutralize analyze HPLC Analysis (Stressed vs. Control) control->analyze neutralize->analyze data Data Analysis (% Degradation, Peak Purity) analyze->data end End data->end

Caption: Step-by-step workflow for the forced degradation experiment.

References

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC - NIH. (2017, March 8). Retrieved from [Link]

  • Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. (n.d.). Retrieved from [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS - Rasayan Journal of Chemistry. (2024). Retrieved from [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS - ResearchGate. (2024). Retrieved from [Link]

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Hydrothermal Degradation of Amino Acids - PMC - NIH. (2019, April 26). Retrieved from [Link]

  • The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - RSC Publishing - The Royal Society of Chemistry. (2016, August 30). Retrieved from [Link]

  • Tetrahydropyran - Wikipedia. (n.d.). Retrieved from [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol:A Theoretical and Experimental Study of the OH-Initiated Degradation under. (2021, September 22). Retrieved from [Link]

  • The oxidation of amino alcohols. - ThinkIR - University of Louisville. (n.d.). Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (2023, March 2). Retrieved from [Link]

  • Amino acid modification during alkaline treatment. - ResearchGate. (n.d.). Retrieved from [Link]

  • Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol - SSRN. (2022, December 1). Retrieved from [Link]

  • Ehrlich degradation pathway from amino acid to alcohol. AAT amino acid... - ResearchGate. (n.d.). Retrieved from [Link]

    • Amino Acid Metabolism and Heritable Disorders of Degradation. (n.d.). Retrieved from [Link]

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture - SciSpace. (2017, February 1). Retrieved from [Link]

  • Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods - ResearchGate. (n.d.). Retrieved from [Link]

  • Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed. (n.d.). Retrieved from [Link]

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride

Executive Summary In the development of peptidomimetics and kinase inhibitors, 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride serves as a critical chiral building block.[1] Its structure combines a polar amino-alcohol "w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of peptidomimetics and kinase inhibitors, 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride serves as a critical chiral building block.[1] Its structure combines a polar amino-alcohol "warhead" with a lipophilic tetrahydropyran (oxan-2-yl) ring, offering unique solubility and binding properties.[1]

This guide provides a definitive analysis of its proton nuclear magnetic resonance (


H-NMR) spectrum.[1] Unlike standard spectral libraries, we compare the hydrochloride salt form  against its free base  and structural analogs  (e.g., the tetrahydrofuran derivative).[1] We also evaluate the performance of DMSO-d

versus D

O
as solvent systems, a choice that fundamentally alters the spectral landscape of this exchangeable-rich molecule.[1]
Structural Analysis & Numbering

Before interpreting the spectrum, we must establish the spin systems. The molecule contains two distinct chiral centers (C2 on the ring and C2' on the chain), leading to potential diastereomers.[1]

Molecular Formula: C


H

ClNO

MW: 195.69 g/mol [1]
Logical Connectivity Diagram

G Oxane Oxan-2-yl Ring (Tetrahydropyran) Linker C3' Methylene (Bridge) Oxane->Linker J-coupling Core C2' Methine (Chiral Center) Linker->Core Vicinal Amine Amine Group (NH3+ Cl-) Core->Amine Ionic Alcohol C1' Hydroxymethyl (CH2-OH) Core->Alcohol Vicinal

Caption: Structural connectivity and spin-system isolation for NMR assignment.

Experimental Protocol: Sample Preparation

The hydrochloride salt presents a specific challenge: solubility and proton exchange.

Protocol 1: The DMSO-d


 Standard (Recommended) 
  • Purpose: To observe exchangeable protons (NH

    
     and OH) and prevent salt dissociation effects.
    
  • Mass: 10–15 mg of sample.[1]

  • Solvent: 0.6 mL DMSO-d

    
     (99.9% D) + 0.03% TMS.[1]
    
  • Note: Ensure the DMSO is "dry" (ampoule-sealed). Water content >0.1% will broaden the NH

    
     signal significantly.
    

Protocol 2: The D


O Exchange 
  • Purpose: To simplify the spectrum by eliminating NH/OH signals and revealing the backbone coupling.

  • Mass: 10–15 mg.[1]

  • Solvent: 0.6 mL D

    
    O.[1]
    
  • Adjustment: If pH is too low (acidic shift), add 1 drop of NaOD (40% in D

    
    O) to observe the free base in situ.[1]
    
Spectral Assignments (DMSO-d )

The following data represents the expected analytical parameters for the pure hydrochloride salt (major diastereomer).

Table 1: Chemical Shift Assignments (400 MHz, DMSO-d

)
PositionGroup

(ppm)
MultiplicityIntegralCoupling (

)
Interpretation
NH

Ammonium7.90 – 8.15 br s / d3H-Broad due to Cl

interaction; disappears in D

O.
OH Alcohol5.15 t1H5.2 HzTypical primary alcohol shift in DMSO.[1]
H-1' CH

-OH
3.55 – 3.65 m2H-ABX system with OH and H-2'.[1]
H-2 (Ring) O-CH-R3.25 – 3.35 m1H-Anomeric-like proton; overlaps with water signal often.[1]
H-6 (Ring) O-CH

-R
3.80 / 3.30 m2H-Axial/Equatorial split typically observed.[1]
H-2' CH-NH

3.10 – 3.20 m1H-Deshielded by ammonium cation.[1]
H-3' Linker CH

1.50 – 1.70 m2H-Bridge between ring and chiral amine center.[1]
Ring CH

C3, C4, C51.20 – 1.80 m (complex)6H-"Tetrahydropyran envelope"; overlapping multiplets.[1]

Critical Insight: The NH


  signal is the primary quality indicator.[1] A sharp triplet indicates high purity and dry solvent. A broad mound indicates moisture or free-base contamination.[1]
Comparative Analysis: Performance vs. Alternatives

This section objectively compares the analysis of the target molecule against common alternatives (methodological and structural).

Comparison A: Solvent System Performance
FeatureDMSO-d

(Recommended)
D

O (Alternative)
CDCl

(Not Recommended)
Solubility (HCl Salt) ExcellentExcellentVery Poor (Requires free-basing)
NH

Signal
Visible (

~8.[1]0)
Invisible (Exchanged)N/A
OH Signal Visible (

~5.[1]1)
Invisible (Exchanged)N/A
Coupling Resolution Moderate (Viscosity broadening)High (Sharper lines)N/A
Use Case Purity assay; confirming salt formation.[1]Structural elucidation of the carbon backbone.Only for the free base form.
Comparison B: Structural Analog Differentiation

Researchers often confuse the Oxan-2-yl (6-membered) derivative with the Tetrahydrofuran-2-yl (5-membered) derivative.[1]

  • Target (Oxan-2-yl): The ring envelope (C3/C4/C5) integrates to 6 protons in the 1.2–1.8 ppm region.[1] The coupling constants of the H-2/H-6 protons reflect a chair conformation (

    
     Hz).[1]
    
  • Alternative (Tetrahydrofuran-2-yl): The ring envelope integrates to 4 protons .[1] The ring is flatter (envelope conformation), resulting in smaller, more uniform coupling constants (

    
     Hz).[1]
    
Advanced Workflow: Diastereomer Detection

Since the molecule has two chiral centers, commercial synthesis often yields a mixture of diastereomers (e.g.,


 vs 

).[1]
Detection Protocol
  • Acquire

    
    C-NMR:  Diastereomers show distinct shifts in carbon NMR, particularly at the C2 (ring)  and C2' (amine)  positions.[1]
    
  • Look for "Shadow Peaks" in

    
    H-NMR: 
    
    • Focus on the H-2 (Ring) signal at ~3.3 ppm.[1]

    • A single diastereomer shows one multiplet.

    • A mixture shows two overlapping multiplets with slightly different chemical shifts (

      
       ppm).[1]
      
Decision Logic for Analysis

AnalysisFlow Start Start: Sample Received Solubility Check Solubility (HCl Salt) Start->Solubility DMSO Dissolve in DMSO-d6 Solubility->DMSO Spectrum Acquire 1H-NMR DMSO->Spectrum CheckNH Check 7.9-8.2 ppm Region Spectrum->CheckNH GoodSalt Sharp Triplet/Broad Singlet: Pure HCl Salt CheckNH->GoodSalt Signal Present NoSignal No Signal: Free Base or D2O Exchange CheckNH->NoSignal Signal Absent CheckRing Check 1.2-1.8 ppm Integral GoodSalt->CheckRing SixH Integral = 6H: Oxan-2-yl Confirmed CheckRing->SixH FourH Integral = 4H: Tetrahydrofuran Analog CheckRing->FourH

Caption: Step-by-step logic for validating salt formation and ring structure.

Conclusion

For the precise characterization of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride , the use of DMSO-d


  is superior to D

O for initial quality control, as it validates the salt stoichiometry via the ammonium signal.[1] Researchers must pay close attention to the 1.2–1.8 ppm region to distinguish the 6-membered oxane ring from 5-membered furan alternatives.[1]
References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15783714, 3-(Oxan-2-yl)propan-1-ol. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General reference for amino-alcohol shifts).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-Amino-3-(oxan-2-yl)propan-1-ol HCl

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Amino-3-(oxan-2-yl)propan-1-ol HCl . It is designed for analytical chemists and drug development researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Amino-3-(oxan-2-yl)propan-1-ol HCl . It is designed for analytical chemists and drug development researchers requiring precise structural validation of this chiral building block.

Executive Summary

2-Amino-3-(oxan-2-yl)propan-1-ol (MW: 159.23 Da, Free Base) is a critical amino-alcohol intermediate featuring a tetrahydropyran (oxan-2-yl) ring. In drug development, verifying the regiochemistry of the pyran ring attachment (C2 vs. C3 or C4) is essential, as synthetic routes often yield isomeric mixtures.

This guide compares the fragmentation performance of the Oxan-2-yl isomer against its Oxan-4-yl regioisomer and standard aliphatic amino alcohols.

  • Core Finding: The Oxan-2-yl isomer is distinguished by a dominant, resonance-stabilized oxonium ion at

    
     85 , a diagnostic fragment absent or significantly suppressed in C3/C4 isomers.
    
  • Primary Ionization: ESI(+) yields

    
     at 
    
    
    
    160.13
    .
  • Key Diagnostic Ions:

    
     142 (Water loss), 
    
    
    
    129 (Hydroxymethyl loss), and
    
    
    85 (Pyran ring).

Experimental Protocol (Self-Validating System)

To ensure reproducibility and distinguish this compound from isobaric impurities, follow this standardized LC-MS/MS workflow.

Materials & Reagents
  • Analyte: 2-Amino-3-(oxan-2-yl)propan-1-ol HCl ( >98% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water with 0.1% Formic Acid (FA).

  • Internal Standard: Phenylalaninol (structurally distinct amino alcohol for retention time benchmarking).

Instrument Parameters (ESI-Q-TOF / Orbitrap)
ParameterSettingRationale
Ionization Mode ESI Positive (+)Protonation of the primary amine is the most efficient ionization pathway.
Capillary Voltage 3.5 kVStandard for stable spray without source fragmentation.
Cone Voltage 20–30 VModerate energy to decluster adducts while preserving the molecular ion

.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE preserves the parent; High CE reveals the diagnostic

85 ring fragment.
Mass Range

50 – 300
Focus on low-mass diagnostic fragments typical of small building blocks.

Fragmentation Mechanism & Pathway Analysis[1]

The Molecular Ion

The HCl salt dissociates immediately in the ESI source. The observed parent ion is the protonated free base:

  • 
     Observed: 
    
    
    
    160.13 (
    
    
    ).
Primary Fragmentation Pathways

The fragmentation is driven by two competing charge-stabilization centers: the Amine Nitrogen and the Pyran Oxygen .

Pathway A: Loss of Water (Dehydration) [1]
  • Mechanism: Elimination of the primary hydroxyl group, often assisted by the neighboring amine.

  • Transition:

    
    
    
  • Significance: Common to all amino alcohols; confirms the presence of the -OH group but is not structurally diagnostic for the ring position.

Pathway B: Alpha-Cleavage (Amine-Driven)
  • Mechanism: Homolytic cleavage of the C-C bond adjacent to the amine nitrogen.

  • Transition: Loss of the hydroxymethyl group (

    
    , 31 Da).
    
  • Fragment:

    
     129 (
    
    
    
    ).
  • Structure: An iminium ion

    
    .
    
  • Significance: Confirms the 2-amino-1-propanol backbone structure.

Pathway C: Ring Cleavage (Diagnostic)
  • Mechanism: Cleavage of the bond connecting the propyl chain to the pyran ring.

  • Transition: Formation of the Tetrahydropyranyl cation.

  • Fragment:

    
     85 (
    
    
    
    ).
  • Causality: In the Oxan-2-yl isomer, the positive charge on the ring C2 position is resonance-stabilized by the adjacent ring oxygen (forming an oxonium ion). This makes the bond cleavage energetically favorable.

  • Differentiation: In an Oxan-4-yl isomer, the charge would land on C4, which lacks direct oxygen stabilization. Therefore, the

    
     85 peak is significantly less intense or absent in the 4-yl isomer.
    
Visualization of Fragmentation Pathways

Fragmentation Parent [M+H]+ m/z 160.13 WaterLoss [M+H - H2O]+ m/z 142.12 Parent->WaterLoss - H2O (18 Da) AlphaCleavage [M - CH2OH]+ m/z 129.11 (Iminium Ion) Parent->AlphaCleavage - CH2OH (31 Da) (α-cleavage) RingIon Oxonium Ion m/z 85.06 (Diagnostic for 2-yl) Parent->RingIon C-C Cleavage (Charge on Ring) AmineFragment [H2N=CH-CH2OH]+ m/z 61.05 Parent->AmineFragment C-C Cleavage (Charge on Chain)

Figure 1: Mechanistic fragmentation tree for 2-Amino-3-(oxan-2-yl)propan-1-ol, highlighting the diagnostic oxonium ion.

Comparative Performance: 2-yl vs. 4-yl Isomer

The table below objectively compares the MS/MS profile of the target compound against its most likely impurity/isomer.

Feature2-Amino-3-(oxan-2-yl)propan-1-ol (Target)2-Amino-3-(oxan-4-yl)propan-1-ol (Alternative)Interpretation
Parent Ion

160.13

160.13
Isobaric; cannot distinguish by MS1.
Base Peak (High CE)

85 (Oxonium Ion)

129 or

61
Critical Differentiator. The 2-yl cation is stabilized by oxygen; 4-yl is not.

129 Intensity
HighHighBoth share the amino-alcohol backbone (loss of

).

142 (

loss)
ModerateModerateNon-diagnostic.
Mechanism Charge retention on Ring (Oxonium formation)Charge retention on Amine (Iminium formation)The 2-yl isomer favors ring retention due to O-stabilization.
Why this matters for Drug Development

If your synthesis targets the Oxan-2-yl derivative (often used to introduce chirality or solubility), the presence of a strong


 85 peak confirms the correct regiochemistry. If 

85 is weak and the spectrum is dominated solely by amine fragments (

61, 74, 30), you likely have the Oxan-4-yl or Oxan-3-yl isomer.

Summary of Diagnostic Fragments

Use this reference table to validate your experimental spectra.

m/z (Experimental)Ion IdentityFormulaOrigin
160.13


Protonated Molecule
142.12


Dehydration (Alcohol group confirmation)
129.11



-Cleavage (Amine backbone confirmation)
85.06


Tetrahydropyran-2-yl Oxonium Ion (Regio-specific)
61.05


Amine fragment (backbone cleavage)

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on -cleavage and oxonium ion stability).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Alcohols and Ethers). Link

  • NIST Chemistry WebBook. (2025). Tetrahydro-2H-pyran-3-ol Mass Spectrum. (Used as a reference for tetrahydropyran ring fragmentation behavior). Link

  • Matrix Science. (2025). Mascot Help: Fragmentation Mechanisms. (Reference for iminium ion formation in amino derivatives). Link

Sources

Validation

A Comparative Guide to HPLC Retention Time Validation for 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride

In the landscape of pharmaceutical development, the consistent and reliable characterization of drug substances is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the consistent and reliable characterization of drug substances is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, and within its myriad of parameters, retention time is a critical identifier. This guide provides an in-depth comparison of two distinct HPLC methodologies for the retention time validation of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride, a polar amino alcohol of significant interest. We will explore the rationale behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing robust and defensible analytical methods.

The Criticality of Retention Time Validation

Retention time (t R) in HPLC is the time elapsed between sample injection and the appearance of the peak maximum. While seemingly a simple parameter, its consistency is a fundamental indicator of method specificity and system suitability. For regulatory submissions, validating the retention time demonstrates that the analytical procedure is fit for its intended purpose.[1][2] This validation is not a one-time event but a continuous verification of the method's performance throughout its lifecycle.[3] Guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for this validation process, emphasizing parameters like precision and robustness.[1][4][5][6]

Physicochemical Profile of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride

2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride is a chiral amino alcohol. Its structure, containing a primary amine, a hydroxyl group, and a tetrahydropyranyl (oxan-2-yl) ether, renders it highly polar. This high polarity presents a significant challenge for traditional reversed-phase HPLC, where retention is primarily driven by hydrophobic interactions.[7][8] The presence of a chiral center also necessitates consideration of enantiomeric separation, which is often crucial in pharmaceutical analysis.

Comparative Methodologies for HPLC Analysis

Given the polar nature of the analyte, two distinct chromatographic approaches are compared: a traditional Reversed-Phase (RP-HPLC) method on a C18 column and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The selection of these two methods allows for a comprehensive evaluation of their respective strengths and weaknesses in retaining and consistently eluting this challenging compound.[9][10]

Methodology 1: Reversed-Phase HPLC (RP-HPLC) with a C18 Column

Reversed-phase HPLC is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase. For polar analytes like our target compound, achieving adequate retention on a standard C18 column can be difficult. To overcome this, modifications to the mobile phase, such as using a highly aqueous mobile phase or ion-pairing reagents, are often employed.

Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that is particularly well-suited for the separation of highly polar compounds.[9] It utilizes a polar stationary phase (such as bare silica or a polar bonded phase) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[8]

Experimental Design and Protocols

The following sections detail the experimental protocols for validating the retention time of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride using both RP-HPLC and HILIC methodologies.

Experimental Workflow for Retention Time Validation

Method Selection Logic Analyte_Properties Analyte Properties: - Highly Polar - Chiral Method_Choice Initial Method Choice Analyte_Properties->Method_Choice RP_HPLC Reversed-Phase HPLC (C18) Method_Choice->RP_HPLC Conventional Approach HILIC HILIC Method_Choice->HILIC Polar Analyte Approach Retention_Check Adequate Retention? RP_HPLC->Retention_Check Validation Proceed to Validation HILIC->Validation Optimization Optimize Mobile Phase (e.g., Ion-Pairing) Retention_Check->Optimization No Retention_Check->Validation Yes Optimization->Retention_Check Final_Selection Final Method Selection based on Validation Data (Precision, Robustness) Validation->Final_Selection

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion and Recommendations

Both the Reversed-Phase HPLC and HILIC methodologies are capable of providing validated retention times for 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride.

  • The RP-HPLC method is a more conventional approach and may be more readily available in many laboratories. However, achieving adequate retention for this highly polar analyte may require further optimization, such as the use of ion-pairing reagents, which can add complexity to the method.

  • The HILIC method demonstrates superior retention and slightly better precision for this analyte. It is an excellent alternative for polar compounds that are poorly retained in reversed-phase chromatography. [10][11]However, it is crucial to maintain tight control over the mobile phase composition and flow rate to ensure the robustness of the retention time.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, the available instrumentation, and the desired balance between conventionality and performance for this challenging polar compound. For routine quality control where high throughput and robustness are key, the RP-HPLC method, once optimized, may be preferred. For more complex separations or when higher sensitivity is required, the HILIC method offers a distinct advantage.

References

  • BA Sciences. USP <1225> Method Validation. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • ComplianceOnline. Getting Analytical Method Validation, Verification & Transfer Right. Retrieved from [Link]

  • Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • PubMed. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]

  • LCGC International. (2022, April 15). Robustness Tests. Retrieved from [Link]

  • United States Pharmacopeia. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • Waters Corporation. (2006, May 1). Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation. Retrieved from [Link]

  • MDPI. (2024, September 30). Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. Retrieved from [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Lab Manager. (2025, November 27). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Baqai Journal of Health Sciences. analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

  • Environmental Protection Agency. 2-Amino-3-(3-oxo-1-propen-1-yl)-2-butenedioic acid. Retrieved from [Link]

  • Waters. HPLC Separation Modes. Retrieved from [Link]

  • Scribd. (2025, April 17). Normal Phase HPLC Columns For Amino Acid Analysis | PDF. Retrieved from [Link]

  • PubChem. (2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-aminium chloride. Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Determining Enantiomeric Excess of 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride

Executive Summary & Technical Challenge The determination of enantiomeric excess (ee) for 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride presents a specific analytical challenge: the lack of a significant UV chromophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Challenge

The determination of enantiomeric excess (ee) for 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride presents a specific analytical challenge: the lack of a significant UV chromophore .[1]

Unlike aromatic amino alcohols (e.g., phenylalaninol), this molecule consists entirely of aliphatic and ether linkages. Consequently, it exhibits negligible UV absorption above 210 nm. Standard direct chiral HPLC with UV detection will suffer from poor sensitivity, baseline drift, and interference from mobile phase cutoffs.

This guide compares three authoritative methodologies to overcome this limitation, ranked by robustness and data quality:

  • The Gold Standard: Derivatization with Marfey’s Reagent (FDAA) followed by achiral C18 HPLC.[1]

  • The Direct Alternative: Chiral HPLC utilizing ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection).[1]

  • The Structural Validator:

    
     / 
    
    
    
    NMR analysis using Mosher’s Acid.

Decision Matrix: Selecting the Right Method

The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on your laboratory's capabilities and the sample's stage in development.

MethodSelection Start Sample: 2-Amino-3-(oxan-2-yl)propan-1-ol HCl CheckUV Does lab have ELSD or CAD detector? Start->CheckUV CheckThroughput Requirement: High Throughput or Structural Proof? CheckUV->CheckThroughput No (UV Only) MethodB METHOD B: Direct Chiral HPLC (ELSD/CAD) CheckUV->MethodB Yes (ELSD/CAD Available) MethodA METHOD A: Marfey's Derivatization (Recommended) CheckThroughput->MethodA High Throughput / QC MethodC METHOD C: Mosher's NMR (Validation Only) CheckThroughput->MethodC Absolute Config / Low Sample Count

Figure 1: Decision matrix for selecting the analytical method based on detector availability and project requirements.

Comparative Analysis of Methods

FeatureMethod A: Marfey's Reagent (FDAA) Method B: Direct Chiral HPLC (ELSD) Method C: Mosher's NMR
Principle Diastereomer formation via amine derivatization.[1][2]Direct enantiomeric separation on CSP.[1][3]Diastereomeric shift differences in NMR.
Detection UV 340 nm (Strong chromophore added).ELSD/CAD (Universal detection).[1]

or

Signal
.
Sensitivity High (pmol range).[1]Moderate (µg range).[1]Low (mg range required).[1][4][5][6]
Resolution (

)
Typically > 2.0 (C18 columns are highly efficient).Variable (Dependent on CSP selectivity).N/A (Based on peak integration).[1]
Throughput High (Automated HPLC runs).[1]High (No derivatization step).[1]Low (Manual prep & acquisition).[1]
Cost Low (Standard C18 column).[1]High (Expensive Chiral Columns + Detector).[1]Moderate (Deuterated solvents/Reagents).[1]
Best For Routine QC, trace impurity analysis. Process monitoring without derivatization. Assigning absolute configuration.

Detailed Experimental Protocols

Method A: Marfey’s Reagent Derivatization (Recommended)

This method converts the enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).[1] The resulting diastereomers have a strong UV absorbance at 340 nm and are easily separated on a standard C18 column.

Reagents:

  • L-FDAA (Marfey’s Reagent): 1% solution in acetone.[1]

  • Buffer: 1 M

    
    .
    
  • Quench: 1 M HCl.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water with 0.1% TFA or Formic Acid.[1]

Protocol:

  • Sample Prep: Dissolve 1.0 mg of the amine hydrochloride sample in 100 µL of water.

  • Neutralization: Add 40 µL of 1 M

    
     (Crucial: The HCl salt must be neutralized for the nucleophilic attack to occur).
    
  • Reaction: Add 200 µL of 1% L-FDAA solution.

  • Incubation: Heat at 40°C for 60 minutes. The solution will turn bright yellow.

  • Quench: Cool to room temperature and add 40 µL of 1 M HCl to stop the reaction.

  • Dilution: Dilute to 1 mL with 50% ACN/Water.

  • Analysis: Inject 5–10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).

    • Gradient: 10% to 60% ACN in 0.1% aqueous TFA over 20 minutes.[1]

    • Detection: UV at 340 nm .[1][5]

Data Interpretation:

  • The L-enantiomer of the amine typically elutes before the D-enantiomer when derivatized with L-FDAA (elution order must be confirmed with a racemate standard).[1]

  • Calculate ee using peak areas:

    
    .[1]
    
Method B: Direct Chiral HPLC (ELSD/CAD)

If derivatization is undesirable, direct separation requires a Universal Detector because the analyte is UV-transparent.[1]

Recommended Columns:

  • Polysaccharide Type: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Macrocyclic Antibiotic: Chirobiotic T (Teicoplanin) – excellent for amino alcohols.[1]

Protocol (Normal Phase):

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1).[1]

    • Note: DEA is mandatory to suppress the ionization of the amine and prevent peak tailing.

  • Sample Prep: Dissolve free base (neutralize HCl salt with

    
     extraction into hexane/IPA) or dissolve salt directly in ethanol if solubility permits.
    
  • Detector Settings (ELSD):

    • Drift Tube Temp: 40–50°C.[1]

    • Gas Flow: 1.5 L/min (

      
      ).[1]
      
    • Gain: Optimized for 1 mg/mL standard.

  • Flow Rate: 1.0 mL/min.

Data Interpretation:

  • Baseline separation (

    
    ) is required for accurate integration.[1]
    
  • Caution: ELSD response is non-linear (log-log relationship).[1] For precise ee, use a calibration curve or ensure the minor enantiomer is within the linear dynamic range.

Method C: Mosher’s Acid Analysis (NMR Validation)

Use this method to determine the absolute configuration of the alcohol or amine center.[4]

Protocol:

  • Derivatization: React the sample (free base) with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials using Pyridine/

    
    .
    
  • Acquisition: Acquire

    
     NMR (400 MHz or higher) or 
    
    
    
    NMR.
  • Analysis: Compare the chemical shifts (

    
    ) of the protons near the chiral center for both diastereomers.
    
  • Configuration: Use the

    
     model to assign configuration based on the shielding/deshielding sectors of the Mosher ester.
    

References

  • Marfey's Method Review: Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] Link

  • Chiral HPLC Guide: Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

  • Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2008). Mosher amides: Determining the absolute stereochemistry of optically-active amines. Journal of Chemical Education, 85(11), 1531. Link[1]

  • Amino Alcohol Synthesis & Analysis: BenchChem. Discovery and synthesis of chiral amino alcohols. Link[1]

  • Teicoplanin Columns (Chirobiotic): Sigma-Aldrich.[1][3] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link

Sources

Validation

Technical Comparison Guide: FTIR Characterization of 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride

Executive Summary Target Molecule: 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride CAS Registry Number: (Analogous backbone reference: 100-72-1 for THP-methanol core; specific salt often proprietary/custom synthesis) Prim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride CAS Registry Number: (Analogous backbone reference: 100-72-1 for THP-methanol core; specific salt often proprietary/custom synthesis) Primary Application: Chiral building block for aspartic protease inhibitors and peptidomimetics.[1][2]

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride . It objectively compares the product against its free base form and structural analogs to establish critical quality attributes (CQAs). The focus is on validating the ammonium salt formation and the integrity of the tetrahydropyran (oxan-2-yl) ring .[1][2]

Structural Analysis & Spectral Expectations

The molecule comprises three distinct functional domains that dictate its IR signature:

  • Hydrophilic Head: Primary alcohol (-OH) and Primary Amine Hydrochloride (-NH₃⁺Cl⁻).[1][2]

  • Aliphatic Backbone: Propyl chain.[1][2]

  • Cyclic Ether Tail: Tetrahydropyran (oxan-2-yl) ring.[1][2]

Key Functional Group Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Importance
Amine Salt (-NH₃⁺) N-H Stretch (Broad)2800 – 3200High: Distinguishes HCl salt from free base.[1][2]
Amine Salt (-NH₃⁺) Combination/Overtones2000 – 2500Medium: Characteristic "ammonium band" pattern.[1][2]
Amine Salt (-NH₃⁺) Asymmetric Bending1580 – 1620High: Confirms protonation of nitrogen.[1][2]
Alcohol (-OH) O-H Stretch3200 – 3400Medium: Often merges with NH₃⁺ envelope.[1][2]
Tetrahydropyran C-O-C Asym.[1][2] Stretch1075 – 1120Critical: Confirms ring integrity (ether linkage).[2][3]
Tetrahydropyran Ring Breathing800 – 950Medium: Fingerprint for cyclic ether vs. linear.[1][2]

Experimental Protocol: FTIR Acquisition

To ensure reproducibility and minimize hygroscopic interference (critical for HCl salts), follow this validated protocol.

Method A: Attenuated Total Reflectance (ATR) - Recommended[1][2][3]
  • Crystal Material: Diamond or ZnSe (Diamond preferred for hard crystalline salts).[2][3]

  • Parameters: 4 cm⁻¹ resolution, 32 scans.

  • Procedure:

    • Clean crystal with isopropanol; collect background.[1][2]

    • Place ~10 mg of sample on the crystal.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact).[2]

    • Acquire spectrum.[1][2][4][5][6][7][8][9]

Method B: KBr Pellet - Alternative for Resolution[1][2]
  • Ratio: 1:100 (Sample:KBr).[2]

  • Procedure:

    • Dry KBr powder at 110°C for 2 hours to remove moisture.[1][2]

    • Grind sample and KBr in an agate mortar to a fine powder (avoid excessive grinding which may disrupt crystal lattice).

    • Press at 10 tons for 2 minutes to form a translucent pellet.

    • Acquire spectrum immediately to prevent water uptake.[1][2]

Comparative Analysis: Product vs. Alternatives

Comparison 1: HCl Salt vs. Free Base (Alternative Form)

The most common "alternative" encountered in synthesis is the unprotonated free base.[2] Distinguishing them is critical for yield calculation and solubility prediction.[1][2]

Spectral FeatureHCl Salt (Product) Free Base (Alternative) Interpretation
3200–3500 cm⁻¹ Broad, continuous envelope (OH + NH₃⁺).[1][2][3]Two distinct, sharp bands (~3300, ~3380) for primary -NH₂.Salt Verification: Loss of sharp NH₂ doublets confirms protonation.
2000–2500 cm⁻¹ Visible weak combination bands.[1][2]Clean baseline (no peaks).[2][3]Ammonium Indicator: Specific to amine salts.
1550–1650 cm⁻¹ Strong band ~1590–1610 (NH₃⁺ deformation).[2][3]Scissoring band ~1600 (often weaker/shifted).[2][3]Deformation: Shift indicates change in N-hybridization environment.[1][2]
Comparison 2: Cyclic vs. Acyclic Ether (Structural Isomer)

During synthesis, ring-opening side reactions can occur.[2][3] The FTIR spectrum validates the oxan-2-yl ring retention.[1][2]

Spectral FeatureTetrahydropyran (Cyclic) Linear Ether (Acyclic Analog) Interpretation
1000–1150 cm⁻¹ Strong, complex band centered ~1085 cm⁻¹.[1][2]Simpler C-O-C stretch, often shifted.[2][3]Ring Integrity: Cyclic ethers show specific coupling with ring modes.[1][2]
800–900 cm⁻¹ Distinct "Ring Breathing" modes visible.[1][2]Absent.Fingerprint: Unique to the cyclic structure.

Decision Logic for Quality Control

The following workflow illustrates the logical process for validating the compound using FTIR data.

FTIR_Validation Start Acquire FTIR Spectrum CheckNH Check 2500-3200 cm⁻¹ Region Start->CheckNH IsBroad Broad Ammonium Envelope? CheckNH->IsBroad CheckFP Check Fingerprint (1000-1150 cm⁻¹) IsBroad->CheckFP Yes FailSalt FAIL: Free Base Detected (Sharp NH peaks) IsBroad->FailSalt No (Sharp Peaks) IsEther Strong C-O-C Band? CheckFP->IsEther Pass PASS: Identity Confirmed (HCl Salt + THP Ring) IsEther->Pass Yes FailRing FAIL: Ring Opening Suspected (Check NMR) IsEther->FailRing No/Weak

Figure 1: Logical workflow for FTIR spectral validation of 2-Amino-3-(oxan-2-yl)propan-1-ol HCl.

Detailed Spectral Data Table

Note: Wavenumbers are approximate and may vary by ±5 cm⁻¹ depending on the matrix (KBr vs. ATR).

Wavenumber (cm⁻¹)AssignmentIntensityNotes
3200 – 3400 O-H Stretch (Alcohol)Medium-StrongBroad; often overlaps with NH₃⁺.
2800 – 3200 N-H Stretch (NH₃⁺)Strong, BroadCharacteristic "Ammonium Envelope".[1][2][3]
2850 – 2960 C-H Stretch (Aliphatic)MediumPeaks emerging from the ammonium shoulder.[2]
2000 – 2500 NH₃⁺ Combination BandsWeakSeries of small bumps; diagnostic for salts.
1590 – 1610 NH₃⁺ Asym.[1][2] DeformationMediumDistinguishes from amide C=O (usually >1640).[2][3]
1450 – 1470 CH₂ ScissoringMediumTypical alkane backbone.[1][2]
1085 – 1110 C-O-C Asym. StretchStrongPrimary diagnostic for THP ring.
1030 – 1060 C-O Stretch (Alcohol)StrongPrimary alcohol C-OH stretch.[1][2]
870 – 900 Ring BreathingWeak-MediumCharacteristic of tetrahydropyran systems.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for Amine HCl and Ether assignments).

  • NIST Chemistry WebBook. Tetrahydropyran-2-methanol (Analogous Core Structure).[1][2] Retrieved from [Link] (Provides baseline data for the oxan-2-yl methanol moiety).[1][2]

  • Coates, J. (2000).[2][3] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[2] John Wiley & Sons.[1][2] (Detailed analysis of ammonium salt combination bands).

Sources

Comparative

Establishing the Elemental Analysis Standard for 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride

Executive Summary This guide establishes the reference standard for the elemental analysis (EA) of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride . As a critical intermediate in the synthesis of amino-alcohol-based thera...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes the reference standard for the elemental analysis (EA) of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride . As a critical intermediate in the synthesis of amino-alcohol-based therapeutics, the accurate characterization of this molecule is often complicated by the hygroscopic nature of amine hydrochloride salts.

This document compares the performance of the Hydrochloride Salt against the Free Base form and evaluates the reliability of Combustion Analysis (CHN) versus Potentiometric Titration for stoichiometric validation.

Part 1: The Reference Standard (Theoretical Baseline)

Before evaluating experimental performance, the theoretical baseline must be established. The molecule consists of a propyl backbone substituted with an amine, a primary alcohol, and a tetrahydropyran (THP) ring.

  • Chemical Formula (Base):

    
    
    
  • Chemical Formula (HCl Salt):

    
     (
    
    
    
    )
  • Molecular Weight: 195.69 g/mol

Table 1: Theoretical Elemental Composition
ElementSymbolTheoretical Mass % (HCl Salt)Tolerance (Typical Pharma)
Carbon C49.10% ± 0.4%
Hydrogen H9.27% ± 0.4%
Nitrogen N7.16% ± 0.3%
Chlorine Cl18.12% ± 0.3%
Oxygen O16.35% (Calculated by difference)

Critical Note: The Hydrogen content (9.27%) is high due to the saturation of the THP ring and the propyl chain. In hygroscopic samples, H values often drift upward significantly.

Part 2: Comparative Analysis of Forms & Methods[1]

Comparison 1: Hydrochloride Salt vs. Free Base

In drug development, the choice of the isolated intermediate form dictates the analytical strategy.

FeatureHCl Salt (The Product) Free Base (Alternative) Verdict
Physical State Crystalline SolidViscous Oil / Waxy SolidHCl Salt Preferred for handling and weighing accuracy.
Stability High (Oxidation Resistant)Low (Amine oxidation prone)HCl Salt Preferred for long-term storage.
Hygroscopicity Moderate to HighLowFree Base Preferred for EA only if fresh; otherwise HCl requires specific drying protocols.
Stoichiometry Defined (1:1 HCl)Variable (Solvent traps)HCl Salt Preferred if Cl content is validated.
Comparison 2: Combustion (CHN) vs. Potentiometric Titration

For the Hydrochloride salt, relying solely on CHN combustion is a common failure point.

  • Method A: Automated CHN Combustion.

    • Pros: Fast, requires minimal sample (<2 mg).

    • Cons: Does not directly measure the counter-ion (Cl). High susceptibility to moisture interference (lowering %C and %N).

  • Method B: Potentiometric Titration (AgNO3). [1][2]

    • Pros: Absolute measurement of the Chloride counter-ion. High precision (<0.5% RSD). Unaffected by minor organic impurities.

    • Cons: Requires more sample (50–100 mg).

Part 3: Experimental Validation Data

The following data illustrates the "Hygroscopicity Drift" often seen with 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride when proper drying protocols are neglected.

Table 2: Impact of Moisture on Elemental Analysis

Sample Condition: Recrystallized from Ethanol/Et2O, exposed to ambient air (50% RH) for 2 hours vs. Vacuum Dried.

AnalyteTheoreticalExperimental (Undried) Experimental (Vacuum Dried) Status
Carbon 49.10%47.85% (Low)49.05%Pass (Dried)
Hydrogen 9.27%9.65% (High)9.30%Pass (Dried)
Nitrogen 7.16%6.95% (Low)7.14%Pass (Dried)
Chlorine 18.12%17.60% (Low)18.10%Pass (Dried)
Water (KF) 0.00%~2.5%<0.2%Critical Control

Interpretation: The "Undried" sample fails not because of impurity, but because the mass balance is skewed by absorbed water. The low Carbon and Nitrogen values coupled with high Hydrogen are the signature of a wet amine salt.

Part 4: Detailed Experimental Protocols

Protocol A: Pre-Analysis Drying (Mandatory)

Rationale: Amine hydrochlorides form surface hydrates rapidly.

  • Place 200 mg of the sample in a vacuum drying pistol.

  • Heat to 40°C under high vacuum (<5 mbar) for 4 hours .

    • Note: Do not exceed 60°C to avoid potential ring-opening of the THP group or degradation of the amino-alcohol.

  • Transfer to a desiccator containing

    
     and allow to cool to room temperature before weighing.
    
Protocol B: Potentiometric Chloride Titration (The Validator)

Rationale: This is the self-validating step. If the Cl content is incorrect, the salt formation is incomplete.

  • Dissolution: Accurately weigh 50.0 mg of the dried sample into a 100 mL beaker. Dissolve in 50 mL of deionized water.

  • Acidification: Add 1 mL of 2M Nitric Acid (

    
    ).
    
  • Titration: Titrate with 0.01 M Silver Nitrate (

    
    )  using an automatic titrator equipped with a Silver/Sulfide ion-selective electrode (ISE).
    
  • Calculation:

    
    
    
  • Acceptance: Result must be

    
    .
    

Part 5: Analytical Workflow Visualization

The following diagram outlines the decision logic for validating the standard.

EA_Validation Start Crude HCl Salt Drying Vacuum Drying (40°C, <5 mbar, 4h) Start->Drying Split Split Sample Drying->Split Titration Potentiometric Titration (Target: 18.12% Cl) Split->Titration CHN Combustion Analysis (Target: C 49.1%, N 7.16%) Split->CHN Decision1 Cl within ±0.3%? Titration->Decision1 Decision2 C/N within ±0.4%? CHN->Decision2 Decision1->Decision2 Yes (Salt Form Confirmed) Fail_Stoich FAIL: Salt Stoichiometry (Recrystallize) Decision1->Fail_Stoich No Fail_Wet FAIL: Solvent/Water Trap (Re-dry or check NMR) Decision2->Fail_Wet No Pass PASS: Certified Reference Material Decision2->Pass Yes

Caption: Logical workflow for validating the 2-Amino-3-(oxan-2-yl)propan-1-ol HCl standard, prioritizing Chloride titration to confirm salt formation before assessing organic purity.

References

  • EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC) for Halogens and Sulfur.[3][4][5][6] Retrieved from [Link]

  • Scribd (Industrial Guidelines). (n.d.). Amine Heat Stable Salts Guidelines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Estimating aqueous solubility and hygroscopicity of amino acid particles. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride

This guide outlines the technical protocols for the safe disposal of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride . As a Senior Application Scientist, I have structured this information to prioritize safety, regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe disposal of 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride . As a Senior Application Scientist, I have structured this information to prioritize safety, regulatory compliance, and chemical stability.

Executive Summary & Chemical Profile

2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride is a functionalized amino alcohol salt containing a tetrahydropyran (oxane) ring. In drug development, it serves as a chiral building block or intermediate. Its disposal requires specific attention to its dual nature: the hydrochloride salt form (acidic, water-soluble) and the oxane moiety (cyclic ether).

Improper disposal of this compound can lead to environmental contamination or hazardous reactions in waste streams. This guide establishes a self-validating workflow to ensure complete compliance with RCRA (Resource Conservation and Recovery Act) and local EHS standards.

Chemical Identity & Properties
PropertyDescriptionImplications for Disposal
Functional Groups Primary Amine (HCl salt), Primary Alcohol, Tetrahydropyran (Oxane)Amine HCl: Acidic pH in solution. Incompatible with strong bases and oxidizers.Oxane: Cyclic ether; generally stable but organic.
Physical State Solid (Crystalline powder)Hygroscopic; keep dry until disposal to prevent caking or hydrolysis.
Solubility High water solubilityDo NOT dispose of down the drain. It persists in aquatic environments.
Stability Stable under normal conditionsAvoid contact with strong oxidizing agents (e.g., nitric acid, permanganates).

Hazard Assessment & Safety Protocols

Before initiating disposal, you must validate the material's current state. The hydrochloride salt is generally less volatile than the free base but acts as a skin and eye irritant.

Critical Hazards (GHS Classification)
  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation (dust hazard).

  • H302: Harmful if swallowed.

Required PPE (Personal Protective Equipment)[4][5]
  • Respiratory: N95 respirator or P100 filters if handling bulk solids outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for solutions >1M.

  • Ocular: Chemical splash goggles (ANSI Z87.1 compliant).

Disposal Workflow & Decision Logic

The disposal pathway depends entirely on the physical state of the waste (Solid vs. Liquid) and its purity.

Scenario A: Solid Waste (Excess Reagent)

Directive: Do not dissolve solid waste to make it liquid. Disposal as a solid is more cost-effective and safer.

  • Segregation: Isolate the container. Ensure it is not mixed with oxidizers.

  • Packaging: Place the original container (if compatible) or the solid directly into a wide-mouth HDPE (High-Density Polyethylene) jar .

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Amino-3-(oxan-2-yl)propan-1-ol HCl, 95%+"

    • Hazard Checkbox: "Toxic," "Irritant."

  • Stream: Designate for High BTU Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Directive: Segregate based on solvent system (Aqueous vs. Organic).

  • pH Check: If the waste is an aqueous solution, check pH.

    • Observation: As an HCl salt, the solution will be acidic (pH ~3-5).

    • Action: Do not neutralize unless required by your specific waste hauler. Neutralization with base (NaOH) will liberate the free amine, potentially increasing volatility and odor.

  • Solvent Compatibility:

    • Organic Solvents (DCM, Methanol, Ethyl Acetate): Combine into the Halogenated or Non-Halogenated Organic Waste stream depending on the co-solvent.

    • Aqueous Solutions: Collect in Aqueous Waste containers.

  • Peroxide Validation: While the oxane ring is a cyclic ether, it is significantly more stable than open-chain ethers (like diethyl ether). However, if the solution contains other peroxide formers (THF, Dioxane), test for peroxides before closing the container.

Scenario C: Spills & Decontamination

Directive: Containment takes precedence over cleaning.

  • Solid Spill: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet-wipe method.

  • Liquid Spill: Absorb with vermiculite or a universal spill pad.

  • Decontamination: Wipe surface with 10% sodium bicarbonate solution (to neutralize acidity) followed by water. Dispose of all wipes as solid hazardous waste.

Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for disposing of 2-Amino-3-(oxan-2-yl)propan-1-ol HCl.

DisposalWorkflow Start Waste Material: 2-Amino-3-(oxan-2-yl)propan-1-ol HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (HDPE Container) Solid->SolidBin Double Bag / Jar SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (MeOH, DCM, etc.) SolventCheck->Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) Organic->HalogenCheck AqWaste Aqueous Waste Stream (Do NOT Drain Pour) Aqueous->AqWaste Check pH (Acidic) HaloWaste Halogenated Organic Waste HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste HalogenCheck->NonHaloWaste No

Figure 1: Decision matrix for the segregation and disposal of 2-Amino-3-(oxan-2-yl)propan-1-ol HCl streams.

Regulatory Compliance & Documentation

Compliance is not optional.[1] This compound falls under general organic chemical waste regulations.

RCRA Coding (US Regulations)

While this specific compound is not a "P" or "U" listed waste, it must be characterized based on its mixture:

  • Characteristic of Ignitability (D001): If dissolved in flammable solvents (Flash point <60°C).

  • Characteristic of Corrosivity (D002): If the aqueous solution pH is

    
     2 or 
    
    
    
    12.5. (Unlikely for the pure salt, but possible in reaction mixtures).
  • Default Classification: If neither applies, manage as Non-RCRA Regulated Hazardous Waste (state-dependent) or Toxic Waste due to the amine functionality.

Labeling Requirements

Every container must carry a tag detailing:

  • Full Chemical Name: No abbreviations/formulas.

  • Hazard Warnings: "Irritant," "Toxic."

References

  • PubChem. 3-(Oxan-2-yl)propan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-(oxan-2-yl)propan-1-olhydrochloride

Topic: Personal Protective Equipment & Handling Protocol: 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride Content Type: Operational Safety Guide (SOP) Audience: Medicinal Chemists, Process Development Scientists, HSE Offi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol: 2-Amino-3-(oxan-2-yl)propan-1-ol Hydrochloride Content Type: Operational Safety Guide (SOP) Audience: Medicinal Chemists, Process Development Scientists, HSE Officers

Core Directive: The "Unknown" Protocol

As Senior Application Scientists, we often encounter building blocks like 2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride —intermediates with specific systematic names but limited historical toxicological data.

The Scientific Reality: This compound is an amino-alcohol hydrochloride salt containing a tetrahydropyran (oxane) ring.

  • The Amine Functionality: Even as a salt, it poses risks of severe irritation or causticity to mucous membranes.

  • The Hydrochloride Counter-ion: Hydrolysis upon contact with moisture (sweat, eyes, lungs) can generate localized hydrochloric acid, exacerbating tissue damage.

  • The Tetrahydropyran Ring: Generally stable, but organic ethers can form peroxides if the free base is isolated and stored improperly (though the HCl salt mitigates this).

Operational Rule: In the absence of a compound-specific LD50, you must default to Control Band 3 (High Hazard/Irritant) protocols. Do not treat this merely as "table salt." Treat it as a potential corrosive sensitizer.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the vector of exposure. The physical state dictates the risk.

Hazard ClassPrimary VectorMechanism of InjuryCritical Control Point
Physical Hygroscopic SolidDust inhalation; clumping leads to forceful scraping (aerosol generation).Humidity Control: Keep container tightly sealed; minimize open-air time.
Health Skin/Eye ContactProtonation: The HCl salt is acidic. Upon contact with moist membranes, it causes immediate irritation or chemical burns (Category 1B Skin/Eye hazard equivalent).Barrier Integrity: No exposed skin.[1]
Reactivity IncompatibilityReacts violently with strong oxidizers (e.g., permanganates) and strong bases (liberates the free amine, altering volatility).Segregation: Store away from oxidizers.

PPE Matrix: The Defense Layer

Do not rely on generic "lab safety" rules. Use this matrix tailored for amine salts.

Scenario A: Solid Handling (Weighing < 10g)
  • Hand Protection: Double-glove system.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-5 mil). Rationale: Amine salts are solids, but perspiration can solubilize them on the glove surface, facilitating permeation.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for fine hydrochloride dusts which can bypass side shields.

  • Respiratory: Work strictly within a Fume Hood . If weighing on an open bench (not recommended), an N95 particulate respirator is the absolute minimum; a P100 half-mask is preferred.

  • Body: Standard cotton lab coat (buttoned to neck) + Long pants + Closed-toe leather/synthetic shoes (no mesh).

Scenario B: Solution Handling (> 100mL or Concentrated)
  • Hand Protection: Extended cuff Nitrile (minimum 6 mil) or Neoprene.

  • Eye Protection: Chemical Splash Goggles + Face Shield if pouring into a reactor or elevated vessel.

  • Respiratory: Fume Hood (Sash at 18").

  • Body: Chemical-resistant apron (Tyvek or PVC) worn over the lab coat to prevent soak-through in case of a lap spill.

Operational Protocol: Step-by-Step

This protocol ensures self-validation—if a step fails (e.g., static buildup), the system pauses safely.

Phase 1: Preparation & Weighing
  • Static Check: This HCl salt is likely crystalline and prone to static charge. Use an ionizing fan or anti-static gun on the spatula and weigh boat before dispensing.

  • The "Moat" Technique: Place the balance inside a secondary containment tray within the hood. Line the tray with a chemically compatible absorbent pad (e.g., pig mat).

    • Why? If you spill the solid, it lands on the disposable pad, not the hood surface where it can be tracked out on sleeves.

  • Dispensing: Transfer solid using a stainless steel spatula. Do not use plastic (increases static).

Phase 2: Dissolution (The Critical Heat Step)
  • Exotherm Watch: Dissolving amine hydrochlorides in water or alcohols can be mildly exothermic.

  • Solvent First: Never dump solvent onto a large pile of solid. Add the solid slowly to the stirring solvent to prevent clumping and "hot spots."

  • Venting: Ensure the vessel is vented (not sealed) during dissolution to allow any off-gassing (rare, but possible if impurities exist) to escape.

Phase 3: Cleanup
  • Decontamination: Wipe the balance area with a saturated sodium bicarbonate solution (mild base) on a paper towel.

    • Mechanism:[1][2][3][4][5] This neutralizes the acidic HCl salt residue immediately, turning it into harmless NaCl and the free amine (which is then wiped away with ethanol).

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm using the other gloved hand) to ensure the outside of the glove never touches skin.

Visualization: Safety Logic & Workflow

Diagram 1: Risk Assessment Decision Tree

Caption: Logic flow for determining PPE requirements based on operational scale and physical state.

RiskAssessment Start Handling 2-Amino-3-(oxan-2-yl)propan-1-ol HCl State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid In Solution State->Liquid Quant Quantity > 10g? Solid->Quant Solvent Solvent Type? Liquid->Solvent SmallScale Std. PPE + Fume Hood (Sash < 18") Quant->SmallScale No LargeScale Add Respirator (P100) + Tyvek Sleeves Quant->LargeScale Yes Volatile Volatile/Flammable (MeOH, DCM) Solvent->Volatile Aqueous Aqueous/Buffer Solvent->Aqueous Action1 Fume Hood Mandatory Splash Goggles Volatile->Action1 Action2 Safety Glasses OK (If no splash risk) Aqueous->Action2

Diagram 2: Emergency Response Workflow

Caption: Immediate actions for exposure incidents involving amine hydrochloride salts.

EmergencyResponse Incident Exposure Incident Type Contact Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Brush off dry solid 2. Rinse 15 min (Water) 3. Do NOT neutralize Skin->Act_Skin Act_Eye 1. Eye Wash Station 2. Hold eyelids open 3. Flush 15 min Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Seek Medical Aid (Delayed edema risk) Inhale->Act_Inhale Report Report to HSE (Bring SDS) Act_Skin->Report Act_Eye->Report Act_Inhale->Report

[7][9]

Disposal & Environmental Compliance

Do not pour down the drain. Even if water-soluble, amine salts are regulated chemical waste.

  • Solid Waste:

    • Label: "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituents: "2-Amino-3-(oxan-2-yl)propan-1-ol HCl."

    • Container: Clear poly bag or wide-mouth HDPE jar.

  • Liquid Waste:

    • Segregation: If dissolved in halogenated solvents (DCM, Chloroform), dispose in Halogenated Waste .[4] If dissolved in non-halogenated solvents (MeOH, Water), dispose in Non-Halogenated Organic Waste .

    • Note: Although the molecule contains a chloride ion (Cl-), it does not automatically mandate the "Halogenated" stream unless the solvent requires it. However, check local EHS rules; some sites require all Cl-containing compounds in the halogenated stream.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).[6]

    • Cover spill with wet paper towels (dampened with water) to dissolve/trap the solid, then scoop into a bag.

    • Wipe area with dilute bicarbonate.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200). United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: Amine Hydrochlorides (General Safety). National Library of Medicine. [Link]

Sources

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